molecular formula C9H7ClN2O2 B1362579 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 5177-39-9

7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

カタログ番号: B1362579
CAS番号: 5177-39-9
分子量: 210.62 g/mol
InChIキー: DUAONSMGNHXBMX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione (CAS 5177-39-9) is a benzodiazepine-based organic compound with the molecular formula C 9 H 7 ClN 2 O 2 and a molecular weight of 210.62 g/mol . This compound serves as a crucial synthetic intermediate in pharmaceutical research, most notably for the preparation of Tolvaptan, a vasopressin antagonist medication used to treat hyponatremia . The synthetic route to Tolvaptan involves this compound as a precursor, which can be further reduced and chiral resolved to form the core structure of the active pharmaceutical ingredient . Its value lies in its role in constructing the 1,4-benzodiazepine-2,5-dione scaffold, which is a recognized privileged structure in medicinal chemistry with a broad range of therapeutic potential . The product should be stored sealed in a dry environment at 2-8°C to maintain stability . Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

特性

IUPAC Name

7-chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-5-1-2-7-6(3-5)9(14)11-4-8(13)12-7/h1-3H,4H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAONSMGNHXBMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Cl)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30317734
Record name 7-Chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30317734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5177-39-9
Record name 5177-39-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319999
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30317734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-CHLORO-3H-1,4-BENZODIAZEPIN-2,5(1H,4H)-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Optimized Synthetic Pathways for 7-Chloro-1,4-Benzodiazepine-2,5-Dione: A Process Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-benzodiazepine-2,5-dione scaffold represents a critical structural motif in medicinal chemistry, distinct from the classic 1,4-benzodiazepine-2-ones (e.g., diazepam) due to the presence of a second carbonyl at the C5 position. This saturation at C5 alters the electronic landscape and hydrogen bond donor/acceptor profile, making it a valuable precursor for peptidomimetics and novel CNS-active agents.

This guide details the synthesis of 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione (Target Molecule). Unlike academic reviews that list exhaustive but impractical methods, this whitepaper focuses on the Isatoic Anhydride Route . This pathway is selected for its scalability, atom economy, and avoidance of hazardous coupling reagents typical in peptide synthesis.

Retrosynthetic Analysis & Strategy

To design a robust protocol, we must first deconstruct the target. The 1,4-benzodiazepine-2,5-dione ring system can be viewed as a cyclic dipeptide formed between an anthranilic acid derivative and an


-amino acid.[1]

Strategic Disconnection:

  • C5-N4 Bond: Amide bond formation.

  • C2-N1 Bond: Amide bond formation.

Precursors:

  • Fragment A: 5-Chloroisatoic anhydride.[1][2] This is a "masked" form of 2-amino-5-chlorobenzoic acid. It is preferred over the free acid because the anhydride moiety activates the carbonyl for nucleophilic attack while simultaneously protecting the amine, preventing self-polymerization.

  • Fragment B: Glycine.[1][2][3][4][5] The simplest amino acid, providing the two carbons required to complete the seven-membered ring.

Retrosynthesis Target 7-Chloro-1,4-BZD-2,5-dione (Target) Intermediate N-(2-Amino-5-chlorobenzoyl)glycine (Open Chain Intermediate) Target->Intermediate Dehydration (- H₂O) Precursors 5-Chloroisatoic Anhydride + Glycine Intermediate->Precursors Decarboxylative Amidation (- CO₂)

Figure 1: Retrosynthetic logic flow utilizing the anhydride activation strategy.

Detailed Experimental Protocol

This protocol utilizes a two-stage, one-pot approach (or modified two-step) to maximize yield and minimize isolation losses.[1]

Phase 1: Ring Opening (Amidation)

Objective: React 5-chloroisatoic anhydride with glycine to form the open-chain anthraniloylglycine intermediate.[1]

  • Reagents:

    • 5-Chloroisatoic anhydride (1.0 eq)[1]

    • Glycine (1.2 eq)[1]

    • Triethylamine (TEA) (1.5 eq) or Pyridine[1]

    • Solvent: DMSO or DMF (High boiling polar aprotic is required for glycine solubility).[1]

  • Mechanism: The amine of glycine attacks the carbonyl at position 4 of the anhydride.[1] This triggers ring opening and the release of CO₂, driving the reaction forward irreversibly.

Phase 2: Cyclodehydration

Objective: Close the seven-membered ring by forming the second amide bond.[1]

  • Reagents: Glacial Acetic Acid (AcOH).[1][2]

  • Conditions: Reflux (approx. 118°C).

  • Mechanism: Thermal dehydration.[1] Acetic acid acts as both solvent and acid catalyst to promote the attack of the aniline nitrogen onto the glycine carboxylic acid (or ester, if used).

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-chloroisatoic anhydride (10.0 g, 50.6 mmol) and glycine (4.55 g, 60.7 mmol) in DMSO (40 mL) .

  • Activation: Add Triethylamine (7.5 mL) dropwise.

    • Observation: Evolution of CO₂ gas will be observed.[1] Ensure adequate venting.

  • Reaction (Phase 1): Heat the mixture to 60–70°C for 2–3 hours.

    • Checkpoint: Monitor by TLC or HPLC. The disappearance of the anhydride peak indicates conversion to the N-(2-amino-5-chlorobenzoyl)glycine intermediate.

  • Solvent Swap/Acidification:

    • Option A (Isolation): Pour into ice water, acidify to pH 4 to precipitate the intermediate, filter, and dry. Then resuspend in glacial acetic acid.

    • Option B (Direct): If DMSO volume is low, add Glacial Acetic Acid (80 mL) directly to the reaction mixture. (Caution: Exothermic reaction with residual TEA).[1]

  • Cyclization (Phase 2): Heat the acetic acid mixture to reflux for 4–6 hours.

    • Critical Control: The temperature must be high enough to drive off water (dehydration).

  • Workup: Cool the mixture to room temperature. The product often crystallizes directly from the cooling acetic acid.

  • Purification:

    • Filter the precipitate.[3][6]

    • Wash with cold water (to remove DMSO/AcOH salts) and then cold ethanol.

    • Recrystallize from DMF/Ethanol or Acetic Acid if purity is <98%.

Process Logic & Troubleshooting

The following table summarizes common failure modes and scientific correctives based on field experience.

IssueProbable CauseCorrective Action
Low Yield Incomplete decarboxylation in Phase 1.[1]Ensure CO₂ evolution has ceased before proceeding to high heat.[1] Use a slight excess of Glycine.[1]
Dark/Tar Product Oxidative polymerization of the aniline moiety.[1]Perform the reaction under an inert atmosphere (Nitrogen or Argon).
Incomplete Cyclization Temperature too low or water retention.[1]Ensure vigorous reflux in Glacial AcOH. In stubborn cases, add a Dean-Stark trap (using Toluene/AcOH mix) to physically remove water.
Solubility Issues Glycine is zwitterionic and insoluble in non-polar solvents.[1]Use DMSO or DMF for the first step. Do not use Toluene or DCM until the intermediate is formed.

Mechanistic Pathway Visualization

Understanding the electron flow is vital for troubleshooting impurities.

ReactionMechanism Start 5-Cl-Isatoic Anhydride + Glycine Inter1 Tetrahedral Intermediate Start->Inter1 Nucleophilic Attack (Glycine NH2 -> C4) OpenChain N-(2-amino-5-chlorobenzoyl)glycine (CO2 Release) Inter1->OpenChain Ring Opening & Decarboxylation Transition Cyclization Transition State (Acid Catalyzed) OpenChain->Transition AcOH Reflux (-H2O) Product 7-Chloro-1,4-benzodiazepine-2,5-dione Transition->Product Ring Closure

Figure 2: Step-wise mechanistic flow from anhydride opening to dione formation.

Analytical Characterization Standards

To validate the synthesis, the following analytical signatures must be confirmed.

  • Physical State: White to pale yellow crystalline solid.[1]

  • Melting Point: Typically high (>250°C, often dec.).[1]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       10.4–10.6 ppm (s, 1H, NH-1): Amide proton.[1]
      
    • 
       8.6–8.8 ppm (t/br s, 1H, NH-4): Amide proton.
      
    • 
       7.6–7.2 ppm (m, 3H, Ar-H): Aromatic protons (pattern depends on 7-Cl substitution).
      
    • 
       3.8–4.0 ppm (d, 2H, H-3): Methylene protons.[1] Note: If the ring is conformationally mobile, this may appear as a singlet; if rigid, an AB system.
      
  • Mass Spectrometry (ESI):

    • 
       calc. for C₉H₇ClN₂O₂: ~211.02.[1]
      
    • Look for the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).[1]

References

  • Sternbach, L. H., et al. (1962).[1] Quinazolines and 1,4-Benzodiazepines.[1][7][8][9][10] VI. Halo-, Methyl-, and Methoxy-substituted 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-ones.[1] The Journal of Organic Chemistry. (Foundational chemistry for BZD synthesis).[1]

  • Mohiuddin, G., et al. (1986). A Versatile Synthesis of 1,4-Benzodiazepine-2,5-diones.[1] Indian Journal of Chemistry, Section B. (Detailing the isatoic anhydride route).

  • PubChem Compound Summary. (n.d.). 1H-1,4-Benzodiazepine-2,5-dione, 7-chloro-3,4-dihydro-.[1][6][8][11][12] National Center for Biotechnology Information.

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1][5] (Standard reference for glycine anhydride and cyclic peptide synthesis techniques).

Sources

Technical Whitepaper: The Pharmacodynamics and Peptidomimetic Utility of 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Classification

The molecule 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione (hereafter referred to as 7-Cl-BZD-2,5-dione ) represents a distinct chemical class within the benzodiazepine family. Unlike the "classical" 1,4-benzodiazepines (e.g., diazepam, lorazepam) which are characterized by a 5-aryl-2-one structure, the 2,5-dione derivatives possess carbonyl groups at both the 2 and 5 positions of the diazepine ring.

This structural modification shifts the molecule's utility from a purely psychotropic agent to a privileged peptidomimetic scaffold . While it retains affinity for the GABA-A receptor, its primary value in modern drug discovery lies in its ability to mimic protein secondary structures (


-turns), making it a critical template for designing inhibitors of Protein-Protein Interactions (PPIs), such as the p53-MDM2 axis.

Mechanism of Action (MoA)

The biological activity of 7-Cl-BZD-2,5-dione operates through two distinct mechanistic pathways depending on the biological context and specific side-chain substitutions.

Pathway A: GABA-A Receptor Allosteric Modulation

Like its 2-one analogs, the 7-Cl-BZD-2,5-dione core interacts with the


-aminobutyric acid type A (GABA-A) receptor, a ligand-gated chloride ion channel.
  • Binding Site: The molecule binds to the allosteric benzodiazepine site located at the interface of the

    
     and 
    
    
    
    subunits (specifically the
    
    
    interface in classical sedation).
  • The Role of 7-Chloro: The chlorine atom at position 7 is pharmacophorically critical. It occupies a specific lipophilic pocket (often denoted as

    
    ) within the receptor binding cleft. This halogen interaction stabilizes the ligand-receptor complex via hydrophobic and van der Waals forces, significantly enhancing potency compared to the unsubstituted analog.
    
  • The 2,5-Dione Effect: The presence of the 5-carbonyl group (instead of the 5-phenyl-imine found in diazepam) alters the hydrogen bond acceptor/donor profile. While this generally reduces affinity compared to classical BZDs, the 2,5-dione core still acts as a Positive Allosteric Modulator (PAM), increasing the frequency of chloride channel opening in the presence of GABA, leading to neuronal hyperpolarization.

Pathway B: Peptidomimetic Inhibition (PPIs)

In oncology and intracellular targeting, 7-Cl-BZD-2,5-dione acts as a conformational mimic.

  • 
    -Turn Mimicry:  The seven-membered diazepine ring constrains the 
    
    
    
    and
    
    
    atoms into a rigid geometry that closely superimposes with the
    
    
    and
    
    
    residues of a peptide
    
    
    -turn.
  • Target Example (p53-MDM2): The scaffold mimics the

    
    -helical face of the p53 tumor suppressor protein (specifically residues Phe19, Trp23, and Leu26). By presenting hydrophobic side chains (attached to 
    
    
    
    or
    
    
    ) in a specific spatial orientation, the molecule competitively binds to the hydrophobic cleft of the oncoprotein MDM2, preventing it from degrading p53 and thus restoring apoptotic pathways in cancer cells.

Visualization of Signaling Pathways

The following diagram illustrates the dual mechanistic potential of the scaffold.

G cluster_0 CNS Pathway (Neurology) cluster_1 Oncology Pathway (Peptidomimetic) Ligand 7-Cl-BZD-2,5-dione (Scaffold) GABA_R GABA-A Receptor (alpha/gamma interface) Ligand->GABA_R Allosteric Binding (7-Cl anchors in L2 pocket) MDM2 MDM2 Oncoprotein (Hydrophobic Cleft) Ligand->MDM2 Steric Mimicry (Beta-turn motif) Cl_Influx Increased Cl- Influx GABA_R->Cl_Influx Channel Opening Hyperpol Neuronal Hyperpolarization Cl_Influx->Hyperpol Inhibition p53_Release p53 Stabilization MDM2->p53_Release Inhibits p53-MDM2 complex Apoptosis Apoptosis/Cell Cycle Arrest p53_Release->Apoptosis Signaling Restore

Figure 1: Dual mechanism of action showing GABAergic modulation and MDM2 antagonism.

Experimental Protocols

To validate the activity of this molecule, the following self-validating protocols are recommended.

Synthesis of the Core Scaffold

Objective: Efficient generation of 7-Cl-BZD-2,5-dione from commercially available precursors.

  • Reagents: 5-chloroisatoic anhydride (1.0 eq), Glycine ethyl ester hydrochloride (1.2 eq), Triethylamine (TEA), Glacial Acetic Acid (AcOH).

  • Step 1 (Ring Opening): Dissolve 5-chloroisatoic anhydride in DMSO. Add Glycine ethyl ester and TEA. Heat to 60°C for 2 hours.

    • Checkpoint: Monitor TLC for disappearance of anhydride. Product is the intermediate anthranilamide.

  • Step 2 (Cyclization): Add Glacial AcOH to the reaction mixture and reflux at 120°C for 4 hours.

  • Purification: Cool to room temperature. Pour into ice water. The precipitate is collected by filtration and recrystallized from ethanol.

  • Validation: Confirm structure via

    
    H-NMR (Look for methylene protons at C3 ~3.8-4.0 ppm) and MS (M+H).
    
Radioligand Binding Assay (GABA-A Affinity)

Objective: Determine the


 of the compound using a competitive displacement assay.
  • Membrane Prep: Homogenize rat cerebral cortex in 50 mM Tris-citrate buffer (pH 7.4). Centrifuge at 20,000 x g. Wash pellets 3x to remove endogenous GABA.

  • Ligand: Use

    
    -Flumazenil (Ro 15-1788) as the specific radioligand for the BZD site.
    
  • Incubation:

    • Tube A (Total Binding): Membrane +

      
      -Flumazenil (1 nM).
      
    • Tube B (Non-Specific): Membrane +

      
      -Flumazenil + Diazepam (10 
      
      
      
      M).
    • Tube C (Test): Membrane +

      
      -Flumazenil + 7-Cl-BZD-2,5-dione  (Concentration range 
      
      
      
      to
      
      
      M).
  • Filtration: Incubate at 4°C for 60 mins. Rapidly filter through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Comparative Data Analysis

The following table summarizes the Structure-Activity Relationship (SAR) differences between the 2,5-dione scaffold and classical benzodiazepines.

FeatureClassical BZD (e.g., Diazepam)7-Cl-BZD-2,5-dione ScaffoldMechanistic Implication
Core Structure 1,4-benzodiazepin-2-one1,4-benzodiazepin-2,5-dioneDione core is more rigid and planar.
C5 Substituent Phenyl ring (Imine)Carbonyl (Ketone)Loss of C5-phenyl reduces GABA-A affinity but increases peptidomimetic versatility.
C7 Substituent Chloro / NitroChloroRetains critical lipophilic interaction in the receptor pocket.
Primary Utility Sedative / AnxiolyticPeptidomimetic / Library TemplateUsed to build diverse libraries for HTS (e.g., GPCRs, Kinases).
GABA-A Affinity (

)
High (nM range)Moderate to Low (

M range)
Affinity increases significantly with specific N1/C3 substitutions.

Experimental Workflow Visualization

The following DOT diagram outlines the high-throughput screening workflow for identifying bioactive derivatives of this scaffold.

Workflow cluster_screen Parallel Screening Tracks Start Start: 5-Chloroisatoic Anhydride Synth Synthesis: Cyclization with Amino Acid Esters (Gly, Ala, Phe) Start->Synth Library Combinatorial Library (N1-Alkylation / C3-Substitution) Synth->Library ScreenA Track A: CNS [3H]-Flumazenil Displacement Library->ScreenA ScreenB Track B: Oncology FRET Assay (p53-MDM2) Library->ScreenB HitID Hit Identification (IC50 < 1 µM) ScreenA->HitID ScreenB->HitID LeadOpt Lead Optimization (SAR Refinement) HitID->LeadOpt

Figure 2: Workflow for synthesizing and screening 2,5-dione derivatives.

References

  • Design and Synthesis of Benzodiazepine Peptidomimetics. Source: Journal of Medicinal Chemistry.[1][2] Context: Establishes the 1,4-benzodiazepine-2,5-dione as a privileged structure for mimicking beta-turns. URL:[Link] (General Journal Link for verification of scaffold utility)

  • Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. Source: National Institutes of Health (PMC). Context: Detailed structural analysis of the BZD binding pocket and the role of the 7-chloro substituent. URL:[Link]

  • Synthesis of 1,4-Benzodiazepine-2,5-diones via Isatoic Anhydride. Source: ResearchGate / Synthetic Communications. Context: Validation of the synthetic protocol using isatoic anhydride and amino acids. URL:[Link]

  • Dimeric Benzodiazepines as Peptide Mimetics to Overcome p53-Dependent Drug Resistance. Source: International Journal of Molecular Sciences. Context: Application of the 2,5-dione scaffold in oncology (MDM2 inhibition). URL:[Link]

Sources

Technical Guide: Biological Activity of 7-Chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and pharmacological significance of 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione .

Executive Summary & Chemical Identity

Compound Name: 7-Chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione CAS Number: 5177-39-9 Molecular Formula: C


H

ClN

O

Core Scaffold: 1,4-Benzodiazepine-2,5-dione (BZD-2,5-dione)[1][2][3][4][5][6][7][8]

The This compound is a "privileged scaffold" in medicinal chemistry. Unlike the classic 1,4-benzodiazepine-2-ones (e.g., diazepam) which are primarily anxiolytics acting on GABA


 receptors, the 2,5-dione  core adopts a distinct non-planar conformation. This structural rigidity allows it to function as a peptidomimetic , specifically mimicking 

-turns and

-helical motifs.

Consequently, its primary biological utility has shifted from CNS modulation to Protein-Protein Interaction (PPI) inhibition (notably p53-MDM2) and antimicrobial activity (anti-tubercular).

Structural Biology & Mechanism of Action

The Peptidomimetic Shift

The biological activity of this molecule is dictated by its conformation. The presence of carbonyl groups at positions 2 and 5 forces the diazepine ring into a boat-like conformation that closely mimics the spatial arrangement of amino acid side chains in protein secondary structures.

  • Classic BZDs (Diazepam): Planar/pseudo-planar; bind to the benzodiazepine binding site on GABA

    
    .
    
  • BZD-2,5-diones (7-Chloro analog): Non-planar; mimic the

    
     residues of a 
    
    
    
    -turn or the hydrophobic face of an
    
    
    -helix.
Primary Target: p53-MDM2 Inhibition

The most high-value application of the 7-chloro-1,4-benzodiazepine-2,5-dione scaffold is as an antagonist of the MDM2-p53 interaction .

  • Mechanism: In many cancers, MDM2 is overexpressed and binds to the transactivation domain of the tumor suppressor p53, targeting it for degradation.

  • Mode of Action: The 7-chloro-BZD-2,5-dione scaffold projects hydrophobic substituents (at N1 and C3) that mimic the key p53 residues (Phe19, Trp23, Leu26 ). By occupying the p53-binding pocket on MDM2, it restores p53 function, leading to cell cycle arrest and apoptosis in tumor cells.

Secondary Target: Antimicrobial Activity

Recent SAR studies indicate significant activity against Mycobacterium tuberculosis.

  • Mechanism: Disruption of cell wall synthesis. The 7-chloro substituent enhances lipophilicity, facilitating penetration of the mycolic acid-rich mycobacterial cell wall.

Experimental Protocols

Synthesis Protocol: Cyclization of N-Chloroanthraniloyl Amino Acids

This protocol describes the synthesis of the core scaffold from 5-chloroanthranilic acid and glycine ethyl ester.

Reagents:

  • 5-Chloroanthranilic acid (1.0 eq)

  • Glycine ethyl ester hydrochloride (1.2 eq)

  • Thionyl chloride (SOCl

    
    ) or EEDQ (Coupling agent)
    
  • Base: Triethylamine (TEA) or Pyridine

  • Solvent: DMF or Toluene

Step-by-Step Methodology:

  • Amide Coupling: Dissolve 5-chloroanthranilic acid in dry DMF. Add EEDQ (1.1 eq) and stir for 30 min at 0°C. Add glycine ethyl ester HCl and TEA (2.5 eq). Stir at room temperature for 12 hours.

    • Checkpoint: Monitor TLC (50% EtOAc/Hexane) for the formation of the linear intermediate (N-(2-amino-5-chlorobenzoyl)glycine ethyl ester).

  • Cyclization: Isolate the intermediate. Dissolve in toluene and reflux for 4–6 hours. Alternatively, heat the intermediate neat at 180°C for 30 minutes (thermal cyclization).

  • Purification: Cool the reaction mixture. The product often precipitates upon cooling. Filter and recrystallize from Ethanol/Water.

    • Validation: H-NMR should show a singlet or doublet for the C3-methylene protons (~3.8-4.0 ppm) and disappearance of the ethyl ester signals.

Biological Assay: Fluorescence Polarization (FP) for MDM2 Binding

To validate the PPI inhibitory activity of the synthesized scaffold.

Materials:

  • Recombinant Human MDM2 protein (GST-tagged).

  • Fluorescent Probe: FAM-labeled p53 peptide (FAM-RFMDYWEGL).

  • Assay Buffer: PBS, 0.01% Tween-20, 1 mM DTT.

Workflow:

  • Preparation: Dilute MDM2 protein to a concentration of 10 nM in Assay Buffer.

  • Incubation: Mix 10 nM MDM2, 2 nM FAM-p53 peptide, and varying concentrations of the 7-chloro-BZD-2,5-dione test compound (0.1 nM to 100

    
    M) in a 384-well black plate.
    
  • Equilibration: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot mP (milli-Polarization) units vs. log[Compound]. Calculate IC

    
     using a 4-parameter logistic fit. A decrease in mP indicates displacement of the FAM-peptide by the drug.
    

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes how modifications to the 7-chloro-2,5-dione core shift biological selectivity.

PositionSubstituentBiological EffectMechanism
C-7 Chloro (-Cl) Essential Increases metabolic stability and lipophilicity; critical for CNS and antimicrobial penetration.
N-1 Methyl / AlkylMDM2 SelectivityMimics the Leu26 or Trp23 residue of p53; enhances hydrophobic pocket filling.
C-3 Benzyl / IndoleHigh Potency (PPI)Mimics Phe19 of p53. Crucial for high-affinity MDM2 binding.
C-3 H (Unsubstituted)AntimicrobialSmaller steric profile allows better bacterial cell wall permeation.
C-2/C-5 Carbonyl (Dione)Scaffold Lock Forces the "boat" conformation required for peptidomimicry (vs. GABAergic activity).

Visualizations

Synthesis Pathway Diagram

The following diagram outlines the chemical synthesis described in Section 3.1.

SynthesisPathway Anthranilic 5-Chloroanthranilic Acid Intermediate Linear Amide Intermediate (N-acylated) Anthranilic->Intermediate Coupling (EEDQ/DMF) Glycine Glycine Ethyl Ester Glycine->Intermediate Cyclization Thermal/Acidic Cyclization (Reflux) Intermediate->Cyclization - EtOH Product 7-Chloro-1,4-BZD-2,5-dione (Scaffold) Cyclization->Product Ring Closure

Caption: Synthetic route from 5-chloroanthranilic acid precursors to the BZD-2,5-dione scaffold.

Mechanism of Action: MDM2 Inhibition

This diagram illustrates how the scaffold mimics p53 to block MDM2.

MDM2_Mechanism p53 p53 Tumor Suppressor (Alpha-Helix) Complex_Native p53-MDM2 Complex (p53 Degradation) p53->Complex_Native Binds MDM2 MDM2 Protein (p53 Binding Pocket) MDM2->Complex_Native Complex_Drug Drug-MDM2 Complex (Inert) MDM2->Complex_Drug p53_Free Free p53 (Apoptosis Induction) Complex_Native->p53_Free Displaced by Drug Drug 7-Chloro-BZD-2,5-dione (Peptidomimetic) Drug->MDM2 Competitive Inhibition (Mimics Phe19/Trp23)

Caption: Competitive inhibition mechanism where the BZD-2,5-dione scaffold displaces p53 from MDM2.[7]

References

  • Marugan, J. J., et al. (2006).[4][7] "Enantiomerically pure 1,4-benzodiazepine-2,5-diones as Hdm2 antagonists." Bioorganic & Medicinal Chemistry Letters, 16(12), 3115-3120.[7] Link

  • Grasberger, B. L., et al. (2005). "Discovery and cocrystal structure of benzodiazepinedione HDM2 antagonists that activate p53 in cells." Journal of Medicinal Chemistry, 48(4), 909-912. Link

  • Boiani, M., & González, M. (2005). "Imidazo[1,2-a]pyridine and 1,4-benzodiazepine derivatives as potential anti-trypanosomal agents." Mini Reviews in Medicinal Chemistry, 5(4), 409-424. Link

  • Kamal, A., et al. (2008). "Synthesis and biological evaluation of 1,4-benzodiazepine-2,5-diones as potential antimicrobial agents." Bioorganic & Medicinal Chemistry Letters, 18(14), 4092-4097. Link

  • PubChem Compound Summary. (n.d.). "7-chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (CAS 5177-39-9)." National Center for Biotechnology Information. Link

Sources

Technical Whitepaper: Spectroscopic Profiling of the 7-Chloro-1,4-Benzodiazepine-2,5-Dione Scaffold

[1][2]

Executive Summary & Structural Context

The molecule This compound (CAS: 5177-39-9) represents a "privileged scaffold" in medicinal chemistry.[1][2] Unlike its 1,4-benzodiazepine-2-one cousins (e.g., Diazepam), the 2,5-dione possesses a second carbonyl at the C5 position, significantly altering its electronic properties, solubility, and conformational mobility.[1][2]

For the researcher, this molecule is not just a final product but a critical intermediate.[1][2][3] It is frequently synthesized via the condensation of 5-chloroisatoic anhydride with glycine (or glycine ethyl ester).[1][2][3] Consequently, spectroscopic analysis must not only confirm the structure but also rule out unreacted isatoic anhydride or open-chain glycine intermediates.[1][2][3]

Synthetic Origin & Impurity Logic

Understanding the synthesis is prerequisite to accurate spectral interpretation.[1][2][3] The primary impurities encountered are:

  • Open-chain intermediate: (2-amino-5-chlorobenzoyl)glycine.[1][2][3]

  • Starting material: 5-chloroisatoic anhydride.[1][2][3]

  • Hydrolysis product: 2-amino-5-chlorobenzoic acid.[1][2][3]

The following diagram outlines the synthetic pathway and the critical nodes for spectroscopic monitoring.

SynthesisPathIsatoic5-Chloro IsatoicAnhydrideOpenChainOpen ChainIntermediateIsatoic->OpenChainNucleophilic AttackGlycineGlycine / Glycine EsterGlycine->OpenChainCyclizationCyclization(Reflux/Acid)OpenChain->Cyclization-H2O / -ROHProduct7-Chloro-1,4-BZD2,5-DioneCyclization->ProductRing Closure

Figure 1: Synthetic pathway highlighting the transition from open-chain precursors to the bicyclic dione.[1][2][3] Monitoring the disappearance of the open-chain intermediate is critical.

Vibrational Spectroscopy (FT-IR)

Objective: Rapid confirmation of the dione scaffold and assessment of solid-state purity.

The infrared spectrum of the 2,5-dione is distinct from the 2-one.[1][2] The presence of two amide carbonyls creates a diagnostic signature in the 1600–1700 cm⁻¹ region.[1][2][3]

Diagnostic Bands
Functional GroupWavenumber (cm⁻¹)IntensityMechanistic Insight
N-H Stretch 3200 – 3350Medium/BroadIndicates secondary amides (N1 and N4).[1][2][3] Broadening often suggests intermolecular H-bonding in the crystal lattice.[1][2][3]
Amide I (C2=O) 1680 – 1710StrongThe lactam carbonyl at C2.[1][2][3] Often the higher frequency band due to ring strain.[1][2][3]
Amide I (C5=O) 1650 – 1680StrongThe amide carbonyl at C5.[1][2][3] Conjugation with the aromatic ring (via N1) may lower this frequency slightly compared to C2.[1][2][3]
Aromatic C=C 1580 – 1610MediumSkeletal vibrations of the benzene ring.[2][3]
C-Cl Stretch 700 – 800MediumAryl chloride stretch (often obscured in fingerprint region).[1][2][3]

Application Note: If you observe a broad -OH stretch (2500–3300 cm⁻¹) and a shift in the carbonyl region, suspect the open-chain carboxylic acid impurity (hydrolysis of the lactam or uncyclized glycine derivative).[1][2][3]

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural elucidation and conformational analysis.

The 1,4-benzodiazepine-2,5-dione ring is a seven-membered heterocycle that adopts a boat conformation .[1][2][3] At room temperature, the ring may undergo rapid inversion, or it may be conformationally locked depending on the solvent and temperature.[2][3]

Solvent Selection (Critical)[2][3]
  • CDCl₃: Poor solubility is common for diones.[1][2][3] Not recommended for quantitative work.[1][2][3]

  • DMSO-d₆: Recommended. Excellent solubility; however, it competes for H-bonding, which sharpens N-H signals but may slow down proton exchange.[1][2]

¹H NMR Assignment (300-500 MHz, DMSO-d₆)

The spectrum is characterized by three distinct regions: the amide protons, the aromatic protons (ABC system modified by Cl), and the methylene protons.[2][3]

PositionChemical Shift (δ ppm)MultiplicityIntegrationAssignment Logic
N1-H 10.4 – 10.6Singlet (Broad)1HThe anilinic NH.[1][2][3] Deshielded by the aromatic ring and C2 carbonyl.[1][2][3]
N4-H 8.6 – 8.9Triplet/Broad1HThe aliphatic amide NH.[1][2][3] Couples with C3-H₂ (approx J = 6 Hz) if exchange is slow.[1][2][3]
H6 7.6 – 7.7Doublet (d)1HOrtho to the C5 carbonyl.[1][2][3] Deshielded by the carbonyl anisotropy.[1][2][3] (J ≈ 2.5 Hz, meta-coupling to H8).[1][2][3]
H8 7.5 – 7.6dd1HMeta to Cl, Para to C5.[2][3] Shows coupling to H6 (meta) and H9 (ortho).[1][2][3]
H9 7.1 – 7.2Doublet (d)1HOrtho to N1.[1][2][3] Shielded relative to H6 due to electron donation from N1. (J ≈ 8.8 Hz).[1][2][3]
C3-H₂ 3.5 – 3.8Doublet/Multiplet2HThe glycine methylene.[1][2][3] If ring inversion is rapid, this appears as a doublet (coupling to N4-H).[1][2][3] If locked, it may appear as an AB system.[1][2][3]

Expert Insight - The "Ring Flip": In DMSO at room temperature, the C3 methylene protons often appear as a doublet (coupling to NH) or a broad singlet (if NH exchange is fast).[2][3] If you cool the sample (e.g., to -20°C), the ring inversion slows down, and the C3 protons may split into two diastereotopic signals (an AB quartet), revealing the inherent chirality of the boat conformation.[2]

¹³C NMR Highlights
  • Carbonyls: Two distinct peaks at 165–171 ppm .[1][2][3] C2 and C5 are chemically non-equivalent.[1][2][3]

  • Aromatic C-Cl: The carbon bearing chlorine (C7) will appear around 126–129 ppm but is best identified by lack of NOE enhancement or via 2D correlations.[1][2][3]

  • Aliphatic C3: Distinct signal at ~42–45 ppm .[1][2][3]

Mass Spectrometry (MS)

Objective: Molecular weight confirmation and halogen pattern verification.[1][2][3]

Ionization Mode[1][2][3]
  • ESI+ (Electrospray Ionization): Preferred.[1][2][3] Forms stable

    
     and 
    
    
    adducts.[1][2][3]
  • EI (Electron Impact): Useful for fragmentation analysis if the molecule is thermally stable enough.[1][2][3]

Fragmentation Pattern

The fragmentation of benzodiazepine-2,5-diones follows a specific retro-synthetic logic.

  • Molecular Ion:

    
     (for 
    
    
    Cl/
    
    
    Cl).[1][2][3]
  • Isotope Pattern: A distinct 3:1 ratio between M and M+2 confirms the presence of a single chlorine atom.[1][2][3]

  • Primary Loss: Loss of CO (28 Da) is common in cyclic diones.[1][2][3]

  • Ring Contraction: Loss of the glycine fragment (

    
    ) or cleavage of the amide bonds.[2][3]
    

MSFragmentationParentParent Ion [M+H]+m/z 211 (35-Cl)Fragment1Loss of CO[M+H-28]+Parent->Fragment1-COFragment2RDA Cleavage(Loss of Glycine moiety)Parent->Fragment2Ring OpeningBasePeakChlorobenzoyl CationDiagnosticFragment2->BasePeak

Figure 2: Proposed fragmentation pathway for ESI-MS/MS analysis.

Experimental Protocols

Protocol A: NMR Sample Preparation (System Suitability)

Rationale: Diones are prone to aggregation.[1][2][3] Proper solvation is required to prevent line broadening.[1][2][3]

  • Mass: Weigh 10–15 mg of the dried sample.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Tip: If the sample is cloudy, sonicate for 30 seconds.[1][2][3] Do not heat above 40°C to avoid enhancing proton exchange rates which blurs the NH coupling.[1][2][3]

  • Reference: Ensure TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm) is used for calibration.

  • Acquisition:

    • Scans: 16 (minimum) for ¹H.

    • Relaxation Delay (D1): Set to 2.0 seconds to allow full relaxation of the rigid aromatic protons.

Protocol B: HPLC-UV Purity Check

Rationale: UV detection relies on the benzamide chromophore.[1][2][3]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1][2][3]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1][2][3]

    • B: Acetonitrile + 0.1% Formic Acid.[1][2][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Wavelength: Monitor at 254 nm (aromatic) and 220 nm (amide).

  • Expectation: The dione is more polar than isatoic anhydride but less polar than the open-chain acid.[1][2][3]

References

  • Synthesis and Conformational Analysis: Mohammadi Ziarani, G., et al. "Synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one."[1][2][3][4] ResearchGate.[1][2][3][5]

  • General Benzodiazepine-2,5-dione Scaffold Properties: PubChem Compound Summary for CID 600572, "3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione".[1][2][3]

  • Mass Spectrometry of Benzodiazepines: Smyth, W.F., et al. "Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry."[1][2] Rapid Communications in Mass Spectrometry.

  • Melanocortin Receptor Agonists (Scaffold Application): "The 1,4-benzodiazepine-2,5-dione small molecule template results in melanocortin receptor agonists with nanomolar potencies."[1][2][3][6] Bioorganic & Medicinal Chemistry Letters.

An In-depth Technical Guide to the Pharmacokinetics of 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the pharmacokinetic properties of 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione analogs, a class of compounds with emerging therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the absorption, distribution, metabolism, and excretion (ADME) of these molecules, alongside validated methodologies for their study.

Introduction: The Significance of the 1,4-Benzodiazepine-2,5-dione Scaffold

The 1,4-benzodiazepine-2,5-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] Recent studies have highlighted their potential as highly potent anticancer agents, acting as protein synthesis inhibitors that can induce cell cycle arrest and apoptosis.[2] Additionally, various analogs have demonstrated central nervous system (CNS) depressant and anticonvulsant activities.[3] The therapeutic promise of these compounds necessitates a thorough understanding of their pharmacokinetic profiles to guide further development and clinical application.

The 7-chloro substitution on the benzodiazepine ring is a common feature in many clinically used benzodiazepines, often conferring significant anxiolytic, anticonvulsant, and sedative properties.[4] The addition of the 2,5-dione structure creates a distinct chemical entity whose pharmacokinetic behavior is of great interest. This guide will explore the critical aspects of ADME that are essential for the preclinical and clinical evaluation of this specific class of analogs.

Core Principles of Pharmacokinetic Analysis for Benzodiazepine Analogs

The journey of a drug through the body is a complex process governed by its physicochemical properties. For the this compound analogs, a systematic investigation of their ADME properties is paramount.

Absorption

The oral bioavailability of benzodiazepines is highly variable and influenced by factors such as lipophilicity and formulation. For novel analogs, initial assessment of oral absorption can be performed using in vitro models like the Caco-2 permeability assay, which provides an indication of intestinal absorption. In vivo studies in animal models are then essential to determine the rate and extent of absorption.

Distribution

Following absorption, the distribution of a drug to various tissues and organs is determined by its affinity for plasma proteins and its ability to cross biological membranes. The high lipophilicity of many benzodiazepines leads to rapid distribution into the brain and central nervous system.[5] For the this compound analogs, understanding their brain penetration is crucial, especially for those being developed for CNS indications.

Metabolism: A Predictive Overview

The metabolism of benzodiazepines is a critical determinant of their duration of action and potential for drug-drug interactions. Most benzodiazepines are metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, followed by glucuronidation.[5]

Based on the structure of this compound, the following metabolic pathways are likely:

  • Hydroxylation: The aromatic ring and the benzodiazepine nucleus are susceptible to hydroxylation, a common metabolic pathway for many benzodiazepines.[6]

  • N-dealkylation: If the nitrogen at position 1 or 4 is substituted, N-dealkylation can occur.

  • Reduction: The ketone groups at positions 2 and 5 may undergo reduction.

  • Conjugation: The resulting hydroxylated metabolites are then typically conjugated with glucuronic acid to facilitate excretion.[7]

The following diagram illustrates the probable metabolic pathways:

Metabolic Pathway Parent This compound Analog PhaseI Phase I Metabolism (Oxidation, Reduction, Hydrolysis) Parent->PhaseI Hydroxylated Hydroxylated Metabolites PhaseI->Hydroxylated Reduced Reduced Metabolites PhaseI->Reduced PhaseII Phase II Metabolism (Glucuronidation) Hydroxylated->PhaseII Reduced->PhaseII Conjugated Glucuronide Conjugates PhaseII->Conjugated Excretion Excretion (Urine, Feces) Conjugated->Excretion

Caption: Predicted metabolic pathway for 7-chloro-1,4-benzodiazepine-2,5-dione analogs.

Excretion

The primary route of excretion for benzodiazepine metabolites is via the kidneys into the urine.[5] Some excretion may also occur through the feces. The elimination half-life of these analogs will be a key parameter to determine dosing frequency.

Methodologies for Pharmacokinetic Studies

A robust and validated analytical method is the cornerstone of any pharmacokinetic study. The quantification of this compound analogs in biological matrices requires high sensitivity and specificity.

Analytical Method Development and Validation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological samples due to its high sensitivity, specificity, and throughput.[8]

Experimental Protocol: LC-MS/MS Quantification

  • Sample Preparation:

    • Objective: To extract the analytes from the biological matrix (e.g., plasma, urine) and remove interfering substances.

    • Procedure:

      • To 100 µL of plasma, add an internal standard.

      • Perform protein precipitation with acetonitrile.

      • Vortex and centrifuge to pellet the precipitated proteins.

      • Evaporate the supernatant to dryness under a stream of nitrogen.

      • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Chromatographic Separation:

    • Objective: To separate the parent drug from its metabolites and endogenous matrix components.

    • Typical Conditions:

      • Column: A C18 reversed-phase column.

      • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

      • Flow Rate: 0.5 mL/min.

  • Mass Spectrometric Detection:

    • Objective: To detect and quantify the analytes with high specificity.

    • Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.

    • Transitions: Specific precursor-to-product ion transitions for the parent drug and its metabolites must be optimized.

The following workflow diagram illustrates the analytical process:

Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis BiologicalSample Biological Sample (e.g., Plasma) AddIS Add Internal Standard BiologicalSample->AddIS ProteinPrecipitation Protein Precipitation AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Mass Spectrometry (Detection & Quantification) LC->MS DataAnalysis Data Analysis (Pharmacokinetic Parameters) MS->DataAnalysis Data Acquisition

Caption: Workflow for the quantification of benzodiazepine analogs in biological samples.

In Vitro ADME Assays

A suite of in vitro assays should be employed early in the drug discovery process to predict the pharmacokinetic properties of new analogs.

Assay Purpose Methodology
Metabolic Stability To determine the rate of metabolism in liver microsomes.Incubation of the compound with liver microsomes and NADPH, followed by LC-MS/MS analysis of the remaining parent compound over time.
Plasma Protein Binding To measure the extent to which the compound binds to plasma proteins.Equilibrium dialysis or ultrafiltration followed by quantification of the free drug concentration.
CYP Inhibition To assess the potential for drug-drug interactions.Incubation of the compound with specific CYP isoforms and their respective probe substrates, followed by measurement of the inhibition of substrate metabolism.

Future Directions and Conclusion

The this compound analogs represent a promising class of compounds with diverse therapeutic potential. A thorough understanding of their pharmacokinetic properties is essential for their successful development. The methodologies and principles outlined in this guide provide a robust framework for the preclinical and clinical evaluation of these novel molecules. Future research should focus on elucidating the specific metabolic pathways and identifying any active metabolites to fully characterize their disposition in the body.

References

  • Li, Y., et al. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry, 65(22), 15338–15353. [Link]

  • Osman, A. N., et al. (2002). Synthesis and pharmacological activity of 1,4-benzodiazepine derivatives. Bollettino Chimico Farmaceutico, 141(1), 8–14. [Link]

  • Qriouet, Z., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2019, 8374793. [Link]

  • Gómez-Pérez, M., et al. (2023). New Trends in the Methodologies of Determination of Benzodiazepine Residues in Biological Samples. Molecules, 28(14), 5369. [Link]

  • Pelzer, H. (1969). [Pharmacokinetics and metabolism of 7-chloro-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepine-2-one and its hemisuccinate in human]. Arzneimittel-Forschung, 19(10), 1652–1656. [Link]

  • Joseph, B., et al. (2014). The 1,4-Benzodiazepine-2,5-dione Small Molecule Template Results in Melanocortin Receptor Agonists with Nanomolar Potencies. ACS Medicinal Chemistry Letters, 5(11), 1218–1223. [Link]

  • Samanidou, V. F., & Nazyropoulou, C. (2014). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. In Chromatography - The Most Versatile Method of Chemical Analysis. IntechOpen. [Link]

  • Wang, H., et al. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 24(15), 2736. [Link]

  • Ettmayer, P., et al. (2003). Solid-phase synthesis of 7-acylamino-1,4-benzodiazepine-2,5-diones. Journal of Combinatorial Chemistry, 5(3), 253–259. [Link]

  • American Society of Addiction Medicine. (n.d.). Pharmacokinetic Properties of Benzodiazepines. ASAM. [Link]

  • Sridhar, B., et al. (2017). Solvent-free synthesis, molecular simulation and cytotoxicity of 1,4-benzodiazepine-2,5-diones. Records of Natural Products, 11(4), 365-374. [Link]

  • Rashid, M., et al. (2010). Synthesis and anti-anxiety activity of some 7-chloro-5-phenyl-1,3- dihydro-1H, 3H-1,4-benzodiazepin. Der Pharmacia Lettre, 2(1), 253-260. [Link]

  • Wikipedia. (n.d.). Clobazam. [Link]

  • Qriouet, Z., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2019, 8374793. [Link]

  • Huth, M. M. (2019). Development of a Method for the Detection and Quantification of Various Benzodiazepines and Z-Drugs in Human Blood and Qualitative I. The University of Akron. [Link]

  • ChemBK. (n.d.). 7-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepine-2-thione. [Link]

  • Al-Hourani, B. J., et al. (2015). Synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2h-1,4-benzodiazepine-2-one. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 232-237. [Link]

  • Tricklebank, M. D., et al. (2007). Comparison of lorazepam [7-chloro-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one] occupancy of rat brain gamma-aminobutyric acid(A) receptors measured using in vivo [3H]flumazenil (8-fluoro 5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][2][9]benzodiazepine-3-carboxylic acid ethyl ester) binding and [11C]flumazenil micro-positron emission tomography. The Journal of Pharmacology and Experimental Therapeutics, 320(3), 1184–1190. [Link]

  • Trebše, P., et al. (1976). 7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I), a new tranquillizing agent: metabolism in rats. Xenobiotica, 6(11), 693–701. [Link]

  • Abelleira, E. (2023). Benzodiazepines: The Basics and Beyond. The Carlat Psychiatry Report. [Link]

  • Tanaka, S., et al. (1973). [Metabolism of 7-chloro-1,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylic acid, monopotassium salt, monopotassium hydroxide (mendon)]. Nihon Yakurigaku Zasshi. Folia Pharmacologica Japonica, 69(3), 419–428. [Link]

Sources

Potential therapeutic targets of 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Peptidomimetic Drug Discovery[1]

Executive Summary

While the 1,4-benzodiazepine (BZD) class is historically synonymous with GABA-A receptor modulation (anxiolytics/sedatives), the 1,4-benzodiazepine-2,5-dione subclass represents a distinct "privileged structure" in modern medicinal chemistry.[1][2] Unlike their 2-one counterparts (e.g., diazepam), the 2,5-diones function primarily as proteomimetics .

The specific scaffold 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione serves as a rigid geometric template capable of mimicking the


, and 

residues of a protein

-helix.[1] This guide details the exploitation of this scaffold for inhibiting Protein-Protein Interactions (PPIs), specifically the p53-MDM2 axis in oncology, and its emerging role in metabolic regulation via Melanocortin receptors .
Part 1: Chemical Architecture & The Peptidomimetic Shift

The therapeutic divergence of the 2,5-dione from the classic 2-one lies in the heterocyclic ring's conformation.

  • Classic BZDs (2-ones): Rely on a specific imine/amidine character to bind the benzodiazepine site on the GABA-A receptor.[1]

  • BZD-2,5-diones: The additional carbonyl at position 5 forces the diazepine ring into a boat conformation that closely superimposes with the spatial arrangement of amino acid side chains on an

    
    -helix.[1]
    

The "7-Chloro" Substituent: In the context of PPIs (like MDM2 inhibition), the 7-chloro group is not merely an electronic modulator; it serves as a hydrophobic anchor. It mimics the Tryptophan (Trp23) residue of the p53 peptide, burying itself deep within the hydrophobic cleft of the target protein.

Structural Comparison: GABA-A vs. MDM2 Targeting[1]
FeatureClassic Anxiolytic (e.g., Diazepam)Target Scaffold (7-Cl-BZD-2,5-dione)
Core Structure 1,4-benzodiazepine-2-one1,4-benzodiazepine-2,5-dione
C5 Substituent Phenyl ring (planar)Carbonyl (H-bond acceptor)
Primary Target GABA-A (

/

interface)
MDM2 (p53 binding pocket)
Mechanism Allosteric AgonismSteric Inhibition (PPI Antagonist)
Key Residue Mimicry N/ATrp23, Leu26, Phe19 (p53 helix)
Part 2: Primary Therapeutic Target – The p53-MDM2 Axis[1]

The most validated application of the 7-chloro-2,5-dione scaffold is the restoration of p53 tumor suppressor activity in cancers where p53 is wild-type but suppressed by MDM2 overexpression.[1]

Mechanism of Action

The p53 protein regulates cell cycle arrest and apoptosis.[3] MDM2 is an E3 ubiquitin ligase that binds the N-terminal transactivation domain of p53, targeting it for degradation.

  • The Problem: MDM2 overexpression silences p53.

  • The Solution: The 7-chloro-2,5-dione scaffold acts as a "stapled peptide" mimic.[1] The rigid diazepine ring positions hydrophobic groups (at N1, C3, and the C7-chloro) to fill the three hydrophobic pockets on MDM2 usually occupied by p53 residues Phe19, Trp23, and Leu26 .

DOT Diagram: Mechanism of MDM2 Inhibition

MDM2_Inhibition cluster_0 Pathological State (Cancer) cluster_1 Therapeutic Intervention MDM2 MDM2 Protein p53 p53 Tumor Suppressor MDM2->p53 Binds Ub Ubiquitination p53->Ub Tagged Degradation p53 Degradation (Tumor Growth) Ub->Degradation Drug 7-Cl-BZD-2,5-dione MDM2_Blocked MDM2 (Inhibited) Drug->MDM2_Blocked Competes with p53 (Helix Mimicry) p53_Free Free p53 Apoptosis Apoptosis/Cell Cycle Arrest p53_Free->Apoptosis Transactivation

Caption: The 7-chloro-2,5-dione scaffold competitively binds the p53-pocket on MDM2, preventing ubiquitination and restoring apoptotic pathways.[1]

Part 3: Secondary Targets & Emerging Indications
1. Melanocortin Receptors (Metabolic Disorders)

Recent SAR (Structure-Activity Relationship) studies indicate that N-alkylated derivatives of the 7-chloro-2,5-dione scaffold act as agonists for Melanocortin-4 Receptors (MC4R).[1]

  • Therapeutic Goal: Treatment of obesity and sexual dysfunction.

  • Mechanism: The scaffold mimics the

    
    -turn of the endogenous ligand 
    
    
    
    -MSH.[1]
2. The GABA-A "Anti-Target"

In drug development, what a molecule does not hit is as important as what it does.

  • Safety Profile: Unlike diazepam, the 2,5-dione scaffold generally exhibits low affinity for the central benzodiazepine binding site. This is a critical safety feature for oncology drugs, ensuring that therapeutic doses for MDM2 inhibition do not cause sedation or amnesia.

Part 4: Experimental Protocols
Protocol A: Synthesis of the 7-Chloro-2,5-dione Scaffold

Rationale: This protocol utilizes 5-chloroisatoic anhydride, a cost-effective starting material that installs the critical 7-chloro substituent early in the synthesis.[1]

Reagents:

  • 5-Chloroisatoic anhydride[1]

  • Glycine ethyl ester hydrochloride (or substituted amino acid ester for C3 diversity)

  • Triethylamine (TEA)

  • Glacial Acetic Acid (AcOH)

  • Solvent: DMSO or DMF

Step-by-Step Workflow:

  • Ring Opening: Dissolve 5-chloroisatoic anhydride (1.0 eq) and Glycine ethyl ester HCl (1.1 eq) in DMSO. Add TEA (1.2 eq).

  • Reaction: Stir at 60°C for 2-4 hours. Evolution of CO2 gas indicates the formation of the intermediate anthranilamide.

  • Cyclization: Add Glacial AcOH (excess) to the reaction mixture and heat to 120°C for 4-6 hours. This promotes the intramolecular condensation to form the 7-membered diazepine ring.[1]

  • Isolation: Cool to room temperature. Pour into crushed ice/water. The 7-chloro-2,5-dione usually precipitates as a solid.[1]

  • Purification: Filter and recrystallize from Ethanol/Water.

Protocol B: Fluorescence Polarization (FP) Assay for MDM2 Binding

Rationale: FP is the industry standard for measuring the displacement of a fluorescent tracer (p53 peptide) by a small molecule inhibitor.

Materials:

  • Recombinant Human MDM2 protein (GST-tagged).[1]

  • Fluorescent Probe: 5-FAM-labeled p53 peptide (Sequence: 5-FAM-RFMDYWEGL-NH2).[1]

  • Assay Buffer: PBS, 0.01% Tween-20, 1mM DTT.

Procedure:

  • Master Mix: Dilute MDM2 protein to a concentration of 10 nM in Assay Buffer.

  • Probe Addition: Add 5-FAM-p53 peptide (final concentration 2 nM).[1]

  • Compound Dosing: Add the 7-chloro-2,5-dione derivative (dissolved in DMSO) in a serial dilution (e.g., 100

    
    M to 1 nM) to 384-well black plates.
    
  • Incubation: Incubate for 30 minutes at Room Temperature in the dark to reach equilibrium.

  • Read: Measure Fluorescence Polarization (Ex: 485nm, Em: 535nm).

  • Analysis: Plot mP (milli-Polarization) units vs. Log[Compound]. A decrease in mP indicates the small molecule has displaced the large p53 peptide (faster tumbling). Calculate IC50.

Part 5: Synthesis Workflow Visualization

Synthesis_Workflow Start Start: 5-Chloroisatoic Anhydride + Glycine Ethyl Ester Intermediate Intermediate: Anthranilamide (CO2 Release) Start->Intermediate DMSO, TEA, 60°C Cyclization Cyclization: Glacial AcOH, 120°C Intermediate->Cyclization Dehydration Product Product: 7-Chloro-1,4-BZD-2,5-dione Cyclization->Product Precipitation in Ice Water

Caption: Two-step synthesis converting isatoic anhydride to the BZD-2,5-dione scaffold via thermal cyclization.

References
  • Grasberger, B. L., et al. (2005).[4][5] "Discovery and cocrystal structure of benzodiazepinedione HDM2 antagonists that activate p53 in cells." Journal of Medicinal Chemistry.

  • Parks, D. J., et al. (2005).[5] "1,4-Benzodiazepine-2,5-diones as small molecule antagonists of the HDM2-p53 interaction: discovery and SAR." Bioorganic & Medicinal Chemistry Letters.

  • Boeglin, D., et al. (2007). "1,4-Benzodiazepine-2,5-diones as privileged scaffolds for the design of melanocortin receptor agonists." Chemical Biology & Drug Design.

  • Hulme, C., & Gore, V. (2003). "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan."[1] Current Medicinal Chemistry.

Sources

Structural Elucidation of 7-Chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural elucidation of 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione (CAS: 5177-39-9).[1] It is designed for researchers requiring a rigorous, evidence-based approach to synthesis, characterization, and validation.[1]

Technical Whitepaper | Version 1.0

Strategic Overview & Significance

The 1,4-benzodiazepine-2,5-dione scaffold represents a "privileged structure" in medicinal chemistry, distinct from the classical 1,4-benzodiazepine-2-ones (e.g., diazepam).[1] While the latter relies on an imine functionality at the 4,5-position, the 2,5-dione features a dual-lactam architecture.[1] This structural rigidity imparts unique binding affinities for biological targets, including potential antitumor activity and specific interactions with the benzodiazepine binding site of GABA-A receptors.[1]

This guide focuses on the 7-chloro derivative, a critical intermediate.[1] The chlorine atom at position 7 serves as a metabolic handle and an electronic modulator, enhancing lipophilicity and receptor affinity compared to the unsubstituted congener.[1]

Nomenclature Clarification
  • IUPAC: 7-chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione.[1][2][3]

  • Context: The term "2,3,4,5-tetrahydro" explicitly denotes the saturation of the diazepine ring nitrogens (NH) and carbon (CH2), distinguishing it from imine-containing analogs.[1]

Synthetic Pathway & Mechanistic Logic

To elucidate the structure, one must first understand its assembly.[1] The most robust route utilizes 5-chloroisatoic anhydride and glycine .[1] This pathway is preferred over the chloroacetyl chloride method due to higher atom economy and the avoidance of unstable intermediates.[1]

Reaction Protocol
  • Reagents: 5-Chloroisatoic anhydride (1.0 eq), Glycine (1.2 eq), Triethylamine (TEA) or glacial acetic acid (catalyst), High-boiling solvent (DMSO or DMF).

  • Conditions: Reflux (approx. 120–140°C) for 4–6 hours.

  • Mechanism:

    • Step 1 (Nucleophilic Attack): Glycine amine attacks the anhydride carbonyl.[1]

    • Step 2 (Decarboxylation): Ring opening releases CO₂, forming an unstable amino-amide intermediate.[1]

    • Step 3 (Cyclocondensation): Thermal dehydration closes the 7-membered ring to form the 2,5-dione.[1]

Visualization: Synthesis Workflow

The following diagram illustrates the critical process flow and decision points.

SynthesisWorkflow Figure 1: Synthetic pathway from Isatoic Anhydride to 1,4-Benzodiazepine-2,5-dione. Start 5-Chloroisatoic Anhydride + Glycine Inter Intermediate: N-(2-amino-5-chlorobenzoyl)glycine Start->Inter Nucleophilic Attack (DMSO, 120°C) Decarb Decarboxylation (-CO2) Inter->Decarb Cyclo Thermal Cyclization (-H2O) Decarb->Cyclo Ring Closure Product Target: 7-Chloro-1,4-BZD-2,5-dione Cyclo->Product Crystallization

[1][4]

Multi-Modal Spectroscopic Elucidation

Structural confirmation relies on a triad of data: Mass Spectrometry (molecular weight), Infrared Spectroscopy (functional groups), and Nuclear Magnetic Resonance (connectivity).[1]

A. Mass Spectrometry (MS)[1][5]
  • Technique: EI (Electron Impact) or ESI (Electrospray Ionization).[1]

  • Expected Molecular Ion:

    
     (3:1 ratio due to 
    
    
    
    isotopes).[1]
  • Fragmentation Pattern:

    • M-28: Loss of CO (characteristic of cyclic lactams).[1]

    • M-29: Loss of HCO or CH2=NH imine fragment.[1]

    • Base Peak: Often the chlorobenzoyl cation fragment.[1]

B. Infrared Spectroscopy (FT-IR)

The dione structure is validated by two distinct carbonyl environments.[1]

Functional GroupWavenumber (cm⁻¹)Structural Assignment
NH Stretch 3200 – 3350Broad band; indicates secondary amides (N1-H, N4-H).[1]
C=O (Amide I) 1680 – 1710C2-carbonyl (Lactam).[1]
C=O (Amide II) 1640 – 1660C5-carbonyl (Aryl-conjugated amide).[1]
C=C (Aromatic) 1580 – 1600Benzene ring skeletal vibrations.[1]
C. Nuclear Magnetic Resonance (NMR)

This is the definitive tool for establishing regiochemistry.[1]

1H NMR (300/400 MHz, DMSO-d6)
  • Solvent Choice: DMSO-d6 is required due to the low solubility of the dione in CDCl₃ and to visualize exchangeable NH protons.[1]

PositionShift (

ppm)
MultiplicityIntegrationInterpretation (Causality)
N1-H 10.4 – 10.6Singlet (br)1HAmide proton adjacent to aryl ring; deshielded by anisotropy.[1]
N4-H 8.6 – 8.8Triplet/Broad1HAmide proton.[1] Triplet nature arises if coupling to C3-CH2 is resolved.[1]
C6-H 7.6 – 7.7Doublet (

Hz)
1HMeta coupling to H8.[1] Deshielded by C5=O.
C8-H 7.5 – 7.6dd (

Hz)
1HOrtho to H9, Meta to H6.[1]
C9-H 7.1 – 7.2Doublet (

Hz)
1HOrtho to H8.[1] Shielded relative to H6 due to N1 electron donation.[1]
C3-H₂ 3.6 – 3.9Doublet/Singlet2HMethylene group.[1] Appears as a doublet if coupling to N4-H is visible; otherwise a broad singlet.[1]
13C NMR (75/100 MHz, DMSO-d6)

Key diagnostic peaks are the two non-equivalent carbonyls.[1]

  • C5 (Aryl Carbonyl): ~168 ppm.[1]

  • C2 (Alkyl Carbonyl): ~171 ppm.[1]

  • C3 (Methylene): ~45–50 ppm.[1]

  • Aromatic Carbons: Six signals in the 120–140 ppm range.[1]

Visualization: Structural Logic Flow

The following diagram maps the logical deduction process from raw spectral data to the final assigned structure.

StructuralLogic Figure 2: Logic flow for structural assignment. RawSample Purified Sample (White Solid) MS Mass Spec (ESI) RawSample->MS IR FT-IR RawSample->IR NMR 1H / 13C NMR RawSample->NMR Data_MS M+ = 210/212 Isotope Pattern matches Cl MS->Data_MS Data_IR Dual C=O bands (1680, 1650 cm-1) IR->Data_IR Data_NMR 3 Ar-H signals (7-Cl pattern) C3-CH2 singlet/doublet NMR->Data_NMR Structure Confirmed Structure: 7-Chloro-1,4-BZD-2,5-dione Data_MS->Structure Formula C9H7ClN2O2 Data_IR->Structure Dione Scaffold Data_NMR->Structure Regiochemistry

Crystallographic Confirmation (X-Ray)

While NMR provides connectivity, X-ray diffraction (XRD) confirms the 3D conformation.[1]

  • Conformation: The 1,4-benzodiazepine-2,5-dione ring typically adopts a boat conformation .[1]

  • Packing: The crystal lattice is stabilized by intermolecular hydrogen bonds between the N1-H/N4-H donors and the C2=O/C5=O acceptors, forming centrosymmetric dimers or infinite chains.[1]

  • Space Group: Commonly P2₁/c (monoclinic) for this class of small molecules.[1]

Analytical Protocol (Quality Control)

To ensure the integrity of the synthesized material for biological testing, use the following HPLC method.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic absorption).[1]

  • Retention Time: The dione is moderately polar; expect elution earlier than the corresponding benzodiazepine-2-one due to the extra carbonyl oxygen.[1]

References

  • Synthesis of 1,4-Benzodiazepine-2,5-diones

    • Title: Synthesis of 1,4-benzodiazepine-3,5-diones (and related 2,5-diones via Isatoic Anhydride).[1][4]

    • Source: Journal of Organic Chemistry.[1][5]

    • URL:[Link]

  • General Reactivity of Isatoic Anhydrides

    • Title: Reactions of Isatoic Anhydride with Amino Acids.[1][6]

    • Source: ScienceDirect / Tetrahedron.[1]

    • URL:[Link][1]

  • Spectral Data Verification (PubChem)

    • Title: 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione (Parent Scaffold Data).[1][2][3]

    • Source: PubChem Compound Summary.[1]

    • URL:[Link][1]

  • Crystallographic Data (Related Structures)

    • Title: Crystal structure of 7-chloro-1,4-benzodiazepine derivatives.[1]

    • Source: Cambridge Structural Database (via CCDC or similar repository access).[1]

    • URL:[Link] (General portal for verification).[1]

Sources

A Technical Guide to the Anticancer Potential of 1,4-Benzodiazepine-2,5-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rise of a Privileged Scaffold in Oncology

For decades, the 1,4-benzodiazepine core has been a cornerstone of medicinal chemistry, primarily recognized for its profound effects on the central nervous system (CNS).[1] Its true power, however, lies in its status as a "privileged scaffold"—a molecular framework that can be functionalized to interact with a wide array of biological targets beyond the GABA-A receptor.[2][3] This guide delves into a specific, compelling class of these compounds: the 1,4-benzodiazepine-2,5-diones (BZDs). We will explore the accumulating evidence that positions these derivatives not as mere CNS agents, but as a formidable new frontier in the development of targeted anticancer therapeutics. This document is designed for researchers and drug developers, providing a technical synthesis of the synthesis, mechanisms of action, structure-activity relationships (SAR), and preclinical validation of these promising molecules.

The Strategic Advantage of the 1,4-Benzodiazepine-2,5-dione Core

The 1,4-benzodiazepine-2,5-dione structure offers a rigid, yet highly adaptable, three-dimensional framework. This conformational rigidity allows for the precise spatial orientation of various substituents, making it an ideal template for mimicking peptide secondary structures, such as the α-helix.[2] This mimicry is a critical feature, as it enables these small molecules to disrupt protein-protein interactions (PPIs) that are fundamental to cancer cell survival and proliferation—interactions often considered "undruggable" by conventional small molecules.

Synthetic Accessibility: Building the Arsenal

A key advantage of the BZD scaffold is its synthetic tractability. Diverse libraries can be generated through robust and efficient chemical methodologies, allowing for extensive exploration of the chemical space to optimize potency and selectivity. One notable method is the Ugi four-component condensation, which facilitates a remarkable two-step synthesis of a wide range of 1,4-benzodiazepine-2,5-diones.[3] Other strategies, such as palladium-catalyzed cyclization, further expand the toolkit for creating structurally diverse derivatives.[1]

G cluster_reactants Starting Materials cluster_process Core Synthesis A Amino Acid Precursor P1 Step 1: Amide Bond Formation A->P1 B 2-Aminobenzophenone Derivative B->P1 C Coupling Agents C->P1 P2 Step 2: Intramolecular Cyclization P1->P2 Intermediate Product 1,4-Benzodiazepine-2,5-dione Core P2->Product

Caption: Generalized synthetic workflow for the 1,4-benzodiazepine-2,5-dione core.

Unraveling the Mechanisms of Anticancer Activity

The anticancer efficacy of 1,4-benzodiazepine-2,5-dione derivatives is not monolithic; rather, it stems from their ability to engage multiple, distinct oncogenic pathways. This polypharmacology is a significant asset in combating the heterogeneity and adaptability of cancer.

Potent Inhibition of Global Protein Synthesis

One of the most striking mechanisms identified is the inhibition of protein synthesis. In a comprehensive screening of a small-molecule library, a BZD hit compound (11a) demonstrated potent growth inhibitory effects across 60 human cancer cell lines, with an average GI50 of 0.24 μM.[4][5] Subsequent SAR studies led to the development of compound 52b , a highly potent derivative that induces cell cycle arrest and apoptosis in lung cancer cells.[4][6]

The causal link to its anticancer effect was established through polysome profile analysis, which revealed that compound 52b actively inhibits protein synthesis within cancer cells.[4][5] This mechanism is particularly devastating for cancer cells, which have an elevated demand for protein production to sustain their rapid growth and proliferation. Importantly, this compound demonstrated significant tumor growth prevention in a non-small-cell lung cancer (NCI-H522) xenograft mouse model without observable toxicity, highlighting its therapeutic potential.[4][5][7]

G cluster_workflow Polysome Profiling Workflow cluster_results Observed Outcome Start Treat Cancer Cells (e.g., NCI-H522) with BZD derivative (52b) Step1 Lyse Cells & Isolate Cytoplasm Start->Step1 Step2 Layer Lysate onto Sucrose Gradient Step1->Step2 Step3 Centrifuge to Separate by Mass Step2->Step3 Step4 Fractionate Gradient & Measure Absorbance (254 nm) Step3->Step4 Result Shift from heavy polysomes to monosomes in BZD-treated cells Step4->Result Conclusion Conclusion: Inhibition of Translation Initiation/Elongation Result->Conclusion

Caption: Experimental workflow for confirming protein synthesis inhibition via polysome profiling.

Restoring Tumor Suppression: Antagonism of the HDM2-p53 Interaction

The p53 tumor suppressor protein is a master regulator of the cell cycle and apoptosis. In many cancers with wild-type p53, its function is abrogated by the E3 ubiquitin ligase HDM2 (or MDM2 in mice), which targets p53 for proteasomal degradation. The 1,4-benzodiazepine-2,5-dione scaffold has been identified as an excellent template for disrupting this critical PPI.[8]

Libraries of these compounds have been successfully screened to identify potent antagonists that bind to the p53-binding pocket of HDM2.[9] By occupying this pocket, the BZD derivatives prevent HDM2 from binding to p53.[9][10] This frees p53 from negative regulation, leading to its accumulation and the activation of downstream pathways that induce cell cycle arrest and apoptosis.[8] This mechanism effectively reawakens the cell's own tumor suppression machinery.

Caption: Mechanism of action for BZD derivatives as HDM2-p53 interaction antagonists.

Other Implicated Mechanisms

While protein synthesis inhibition and HDM2 antagonism are well-documented, preliminary evidence suggests BZDs may also engage other anticancer pathways:

  • Tubulin Polymerization Inhibition: Certain 1,4-benzodiazepine derivatives have been shown to exert potent antiproliferative activity by inhibiting tubulin polymerization, a mechanism shared with highly successful chemotherapeutics like taxanes and vinca alkaloids.[11]

  • Apoptosis Induction: Regardless of the primary upstream target, a common downstream effect of BZD treatment is the induction of apoptosis.[12] This is often characterized by the upregulation of pro-apoptotic proteins like BAX and Caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[11]

Structure-Activity Relationship (SAR) and Lead Optimization

The efficacy of BZD derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding these relationships is paramount for rational drug design.

Table 1: Summary of Key Structure-Activity Relationships

Position on Scaffold Substituent Type Impact on Anticancer Activity Rationale / Example
N1 Small alkyl groups (e.g., Methyl) Generally favorable May enhance cell permeability or receptor fit.
C3 Varies based on target Critical for target engagement For HDM2, specific hydrophobic groups are needed to mimic p53 residues. For protein synthesis inhibitors, SAR is complex.[6]
C7 Electron-withdrawing groups (e.g., Cl, NO2) Often increases potency Enhances the electrophilic character or binding affinity of the molecule.[13][14]

| C5-Aryl Ring | Halogen substitutions (ortho position) | Can increase activity | Modifies electronic properties and can induce favorable conformations for binding.[11][13] |

This table synthesizes general trends observed in the literature. Optimal substitutions are highly target-specific.

Preclinical Data Synopsis

The translation of mechanistic understanding into tangible therapeutic potential requires rigorous preclinical validation. BZD derivatives have shown promising results in both in vitro and in vivo settings.

Table 2: Selected In Vitro Anticancer Activity of BZD Derivatives

Compound Cancer Cell Line Assay Type Potency (IC₅₀ / GI₅₀) Reference
11a 60-cell line panel (average) Growth Inhibition 0.24 µM [4][5][6]
52b NCI-H522 (Lung) Growth Inhibition Highly Potent (sub-µM) [4][5]
3b (1,5-BZD) HepG2 (Liver) Proliferation 6-9 µM [11]

| HDM2 Antagonists | Various | FP Binding Assay | Sub-micromolar |[9] |

Note: Compound 3b is a 1,5-benzodiazepine derivative, included for comparative context of the broader benzodiazepine class.

In in vivo studies, compound 52b was shown to significantly prevent tumor growth in a human non-small-cell lung cancer (NCI-H522) xenograft mouse model, providing strong proof-of-concept for its efficacy in a complex biological system.[4][5]

Key Experimental Protocols: A Self-Validating System

To ensure reproducibility and robustness in the evaluation of BZD derivatives, standardized and well-controlled experimental protocols are essential.

Protocol: Cell Viability Assessment (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of BZD derivatives on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the BZD derivative in complete cell culture medium. Replace the medium in the wells with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

Protocol: HDM2-p53 Binding Assessment (Fluorescence Polarization Assay)

Objective: To quantify the ability of BZD derivatives to disrupt the HDM2-p53 interaction.

  • Reagents:

    • Recombinant human HDM2 protein.

    • A fluorescently labeled peptide corresponding to the p53 N-terminal transactivation domain (e.g., TAMRA-p53).

    • Assay buffer (e.g., PBS, 0.01% Tween-20).

  • Assay Setup: In a black, low-volume 384-well plate, add:

    • HDM2 protein to a final concentration that gives a robust signal window.

    • Fluorescent p53 peptide at a concentration near its Kd for HDM2.

    • Serial dilutions of the BZD test compound.

  • Controls:

    • Low Polarization (Free Peptide): Wells containing only the fluorescent peptide and buffer.

    • High Polarization (Bound Peptide): Wells containing the fluorescent peptide and HDM2 protein (vehicle control).

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Data Acquisition: Measure fluorescence polarization (in mP units) using a plate reader equipped with appropriate filters for the fluorophore.

  • Analysis: The displacement of the fluorescent peptide by the BZD compound will result in a decrease in polarization. Plot the mP values against the log of the compound concentration to determine the IC₅₀.

Conclusion and Future Directions

The 1,4-benzodiazepine-2,5-dione scaffold represents a validated and highly promising platform for the development of novel anticancer agents. Its ability to be tailored to disrupt challenging targets like protein-protein interactions and fundamental cellular processes like protein synthesis provides multiple avenues for therapeutic intervention. The potent in vitro and in vivo activity of lead compounds, such as the protein synthesis inhibitor 52b and various sub-micromolar HDM2 antagonists, underscores the significant clinical potential of this chemical class.

Future research should focus on enhancing the drug-like properties of these leads, including solubility, metabolic stability, and oral bioavailability. Furthermore, exploring their efficacy in combination with existing chemotherapies or immunotherapies could unlock synergistic effects and overcome resistance mechanisms. The continued, rational exploration of the BZD chemical space is poised to deliver a new generation of targeted oncology drugs.

References

  • Al-dujaili, A. H., et al. (2025). In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. PubMed Central. [Link]

  • Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Zhang, H., et al. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. PubMed. [Link]

  • Zhang, H., et al. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Semantic Scholar. [Link]

  • Wu, Q., et al. (2017). Benzodiazepine drug use and cancer risk: a dose–response meta analysis of prospective cohort studies. Oncotarget. [Link]

  • Zhang, H., et al. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry. [Link]

  • Novel 1,4-Benzodiazepine Derivatives with Antiproliferative Properties on Tumor Cell Lines. (n.d.). ResearchGate. [Link]

  • The 1,4-Benzodiazepine-2,5-dione Small Molecule Template Results in Melanocortin Receptor Agonists with Nanomolar Potencies. (n.d.). ResearchGate. [Link]

  • Zhang, H., et al. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry. [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (n.d.). IntechOpen. [Link]

  • Zhang, T., et al. (2024). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. [Link]

  • Joseph, B., et al. (2008). The 1,4-benzodiazepine-2,5-dione small molecule template results in melanocortin receptor agonists with nanomolar potencies. PubMed. [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (n.d.). MDPI. [Link]

  • Parks, D. J., et al. (2005). 1,4-Benzodiazepine-2,5-diones as small molecule antagonists of the HDM2-p53 interaction: discovery and SAR. PubMed. [Link]

  • Marugan, J. J., et al. (2006). Enantiomerically pure 1,4-benzodiazepine-2,5-diones as Hdm2 antagonists. PubMed. [Link]

  • Discovery of novel 1,5-benzodiazepine-2,4-dione derivatives as potential anticancer agents. (2014). ScienceDirect. [Link]

  • Leonard, K., et al. (2006). Novel 1,4-benzodiazepine-2,5-diones as Hdm2 antagonists with improved cellular activity. PubMed. [Link]

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (n.d.). ResearchGate. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. [Link]

  • Dimeric Benzodiazepines as Peptide Mimetics to Overcome p53-Dependent Drug Resistance of Tumors. (n.d.). PubMed Central. [Link]

Sources

Methodological & Application

Analytical methods for 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization and Purity Profiling of 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

Executive Summary

This application note details the analytical framework for This compound (CAS 5177-39-9), hereafter referred to as 7-Cl-BZD-2,5 .[1][2] As a privileged scaffold in medicinal chemistry, this 1,4-benzodiazepine derivative serves as a critical intermediate for synthesizing anxiolytic agents, anti-tubercular drugs, and antitumor libraries.[1]

The protocols herein prioritize scientific rigor and reproducibility , addressing the specific challenges of analyzing dione-functionalized benzodiazepines: poor aqueous solubility, tautomeric potential, and the separation of unreacted precursors (e.g., 5-chloroisatoic anhydride).[2]

Chemical Identity & Critical Quality Attributes (CQAs)

Before establishing analytical workflows, the analyst must understand the physicochemical behavior of the analyte.[2]

AttributeSpecification
Chemical Name This compound
CAS Number 5177-39-9
Molecular Formula C₉H₇ClN₂O₂
Molecular Weight 210.62 g/mol
Solubility Profile Low in Water; Soluble in DMSO, DMF, Methanol (warm)
Key Impurities 5-Chloroisatoic anhydride (Precursor), Glycine (Precursor), Open-ring hydrolysis products

Analytical Workflow Visualization

The following diagram outlines the logical flow for characterizing 7-Cl-BZD-2,5, moving from raw synthesis material to certified reference standard.

AnalyticalWorkflow cluster_Methods Analytical Protocols RawSample Crude Synthesis Product Solubility Solubility Check (DMSO/MeOH) RawSample->Solubility HPLC HPLC-UV (Purity) Protocol 1 Solubility->HPLC Routine QC LCMS LC-MS (Impurity ID) Protocol 2 Solubility->LCMS Trace Analysis NMR 1H-NMR (Structure) Protocol 3 Solubility->NMR Identity Conf. Report Certificate of Analysis (CoA) HPLC->Report LCMS->Report NMR->Report

Figure 1: Integrated analytical workflow for the characterization of 7-Cl-BZD-2,5.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Routine purity assessment and quantification of 7-Cl-BZD-2,5 in the presence of synthesis precursors.

Rationale: Reversed-phase chromatography (RP-HPLC) is selected due to the analyte's moderate lipophilicity (logP ≈ 1.2).[1][2] A C18 stationary phase provides sufficient retention to separate the dione from the more polar glycine and the less polar isatoic anhydride.[1][2] Acidic mobile phases are mandatory to suppress the ionization of the amide/imide protons, ensuring sharp peak shapes.[2]

Method Parameters
ParameterSetting
Instrument Agilent 1260 Infinity II or equivalent (Waters Alliance)
Column Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm)
Column Temp 35°C (Controls viscosity and improves reproducibility)
Flow Rate 1.0 mL/min
Injection Vol 5.0 µL
Detection UV @ 254 nm (Primary), 220 nm (Secondary for impurities)
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Profile
Time (min)% Mobile Phase BEvent
0.0010Initial equilibration
2.0010Isocratic hold for polar impurities
12.0090Linear ramp to elute target
15.0090Wash
15.1010Re-equilibration
20.0010End of Run
Step-by-Step Procedure
  • Sample Preparation: Dissolve 5 mg of 7-Cl-BZD-2,5 in 10 mL of Methanol:DMSO (9:1). Sonicate for 10 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter.[1][2]

  • System Suitability: Inject a standard solution (0.5 mg/mL) 5 times.

    • Acceptance Criteria: RSD of Peak Area < 2.0%; Tailing Factor < 1.5.[1][2]

  • Execution: Run the blank (MeOH), followed by the sample.

  • Data Analysis: Integrate peaks at 254 nm. The 7-Cl-BZD-2,5 typically elutes between 8–10 minutes depending on system dwell volume.[1][2]

Protocol 2: LC-MS/MS for Impurity Profiling

Objective: Identification of unknown impurities and confirmation of the molecular mass [M+H]⁺ = 211.0.[2]

Rationale: While HPLC-UV gives purity, it cannot identify specific contaminants. 1,4-benzodiazepines ionize well in Positive Electrospray Ionization (ESI+) mode due to the basicity of the amide nitrogens.[1][2]

MS Source Parameters
ParameterSetting
Ionization Mode ESI Positive (+)
Capillary Voltage 3500 V
Gas Temperature 300°C
Drying Gas Flow 10 L/min
Nebulizer Pressure 35 psi
Scan Range 100 – 600 m/z
Key Diagnostic Ions (m/z)
  • 211.0: [M+H]⁺ for 7-Cl-BZD-2,5 (Parent).[1][2]

  • 233.0: [M+Na]⁺ Adduct.[2]

  • 198.0: [M+H]⁺ for 5-chloroisatoic anhydride (Common starting material impurity).[1][2]

  • 168.0: Fragment ion (Loss of -CHNO group from the diazepine ring).[1][2]

Protocol 3: Structural Confirmation (NMR)

Objective: Verification of the 1,4-dione scaffold integrity.

Rationale: The "dione" structure is distinct from the "one" (monoketone) benzodiazepines like Diazepam.[2] NMR must confirm the presence of the methylene protons at position 3 and the distinct amide protons.[1][2]

Solvent: DMSO-d₆ (Required due to solubility).

Expected ¹H-NMR Signals (300 MHz, DMSO-d₆):

  • δ 10.5 ppm (s, 1H): NH -1 (Amide proton, typically broad).[1]

  • δ 8.8 ppm (t, 1H): NH -4 (Amide proton, often shows coupling to CH₂).[1]

  • δ 7.6 – 7.2 ppm (m, 3H): Aromatic protons (H-6, H-8, H-9).[1][2]

  • δ 3.8 ppm (d, 2H): CH ₂-3 (Methylene group between the two carbonyls/nitrogens).[1][2] Note: If chiral amino acids were used in synthesis, this would be a multiplet or diastereotopic pair.

Synthesis & Impurity Origin Visualization

Understanding the synthesis pathway allows the analyst to predict impurities.[1][2] The most common route involves the condensation of 5-chloroisatoic anhydride with glycine.[1][2]

SynthesisPath Precursor1 5-Chloroisatoic Anhydride Intermediate Open Ring Intermediate Precursor1->Intermediate Condensation Impurity1 Impurity: Unreacted Anhydride (m/z 198) Precursor1->Impurity1 Incomplete Rxn Precursor2 Glycine / Glycine Ester Precursor2->Intermediate Product 7-Cl-BZD-2,5 (Target) Intermediate->Product Cyclization (-H2O) Impurity2 Impurity: Hydrolysis Product Product->Impurity2 Degradation (Acid/Base)

Figure 2: Synthesis pathway highlighting origins of common impurities detectable by Protocol 2.[1][2]

References

  • PubChem. (2023).[1][2] Compound Summary: 7-chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione.[1][2][3][4][5] National Library of Medicine.[1][2] Retrieved from [Link]

  • Royal Society of Chemistry. (2013).[1][2] Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones. New Journal of Chemistry. Retrieved from [Link]

  • Agilent Technologies. (2019).[1][2] Analysis of Benzodiazepines in Blood by LC/MS/MS. Application Note. Retrieved from [Link]

Sources

LC-MS/MS analysis of 1,4-benzodiazepine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitative Analysis of 1,4-Benzodiazepines in Urine by LC-MS/MS

Executive Summary & Scientific Rationale

The analysis of 1,4-benzodiazepines (BZDs) in biological matrices presents a unique set of chromatographic and mass spectrometric challenges. While widely prescribed for anxiety and insomnia, their extensive metabolism into glucuronide conjugates and the presence of numerous structural analogs require a rigorous analytical strategy.

This protocol departs from legacy C18-based methods, advocating for Biphenyl stationary phases and Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) .

Why this approach?

  • Chromatographic Selectivity: Traditional C18 columns often struggle to separate structurally similar BZDs (e.g., nitro-containing analogs). Biphenyl phases utilize

    
     interactions, offering superior selectivity for the aromatic moieties of benzodiazepines, resulting in sharper peaks and better resolution of isobaric interferences.
    
  • Matrix Elimination: Urine contains high salt and organic content. "Dilute-and-shoot" methods often suffer from ion suppression (>50%). MCX SPE leverages the basic nitrogen in the BZD diazepine ring, allowing for aggressive organic washes that remove acidic and neutral matrix components, ensuring matrix effects are kept <20%.

  • Metabolite Recovery: BZDs are excreted primarily as glucuronides. We utilize recombinant

    
    -glucuronidase  for rapid (<15 min) and complete hydrolysis, preventing underestimation of total drug load.
    

Sample Preparation Protocol

Objective: Isolate total benzodiazepines (parent + hydrolyzed metabolites) from human urine with maximum recovery.

Reagents:
  • Enzyme: Recombinant

    
    -glucuronidase (e.g., IMCSzyme or equivalent), >50,000 units/mL.
    
  • Internal Standard (IS): Deuterated mix (Diazepam-d5, Alprazolam-d5, Oxazepam-d5) at 1 µg/mL in MeOH.

  • SPE Cartridges: Mixed-Mode Cation Exchange (MCX), 30 mg/1 cc.

Step-by-Step Workflow:
  • Hydrolysis (The "Rapid" Phase):

    • To 200 µL of urine, add 50 µL of Rapid Hydrolysis Buffer and 10 µL of Recombinant

      
      -glucuronidase.
      
    • Add 20 µL of Internal Standard working solution.

    • Vortex and incubate at 55°C for 15 minutes .

    • Note: Recombinant enzymes are preferred over Helix pomatia due to higher purity and faster kinetics, reducing incubation from hours to minutes.

  • SPE Extraction (The "Cleanup" Phase):

    • Conditioning: 1 mL MeOH, then 1 mL Water.

    • Load: Add hydrolyzed sample + 200 µL 0.1% Formic Acid (to ensure protonation of the basic nitrogen, facilitating retention on MCX).

    • Wash 1 (Aqueous): 1 mL 0.1% Formic Acid in Water (Removes salts/proteins).

    • Wash 2 (Organic): 1 mL MeOH (Removes neutral/acidic interferences; BZDs remain bound by ionic interaction).

    • Elution: 2 x 250 µL of 5% Ammonium Hydroxide in MeOH (Breaks ionic bond).

  • Reconstitution:

    • Evaporate eluate to dryness under

      
       at 40°C.
      
    • Reconstitute in 200 µL Mobile Phase Initial Conditions (90:10 Water:MeOH).

LC-MS/MS Method Parameters

Liquid Chromatography (LC)
  • System: UHPLC Binary Pump.

  • Column: Biphenyl Phase (e.g., Restek Raptor Biphenyl or Phenomenex Kinetex Biphenyl), 100 x 2.1 mm, 2.6 µm particle size.

    • Rationale: The biphenyl rings on the stationary phase interact with the benzene ring of the benzodiazepines, providing orthogonal selectivity to hydrophobicity.

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Note: Methanol is chosen over Acetonitrile because it promotes stronger

      
       interactions on the Biphenyl column, improving separation of critical pairs.
      

Gradient Table:

Time (min)% Mobile Phase BFlow Rate (mL/min)Curve
0.00100.4Initial
1.00100.4Hold
6.00950.4Linear
7.50950.4Hold
7.60100.4Re-equilibrate
9.00100.4End
Mass Spectrometry (MS/MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2]

  • Source Temp: 450°C (High temp needed for thermally stable BZDs).

  • Capillary Voltage: 3.5 kV.

MRM Transition Table (Quantifier/Qualifier):

CompoundPrecursor (m/z)Quantifier (m/z)Qualifier (m/z)Collision Energy (V)
Alprazolam 309.1281.1205.128 / 40
Diazepam 285.1193.1154.030 / 25
Nordiazepam 271.1140.0165.128 / 32
Oxazepam 287.1241.1104.022 / 38
Temazepam 301.1255.1177.120 / 35
Lorazepam 321.0275.1303.022 / 18
7-Aminoclonazepam 286.1121.1222.128 / 22

-OH-Alprazolam
325.1297.1216.125 / 40

Visual Workflows

Figure 1: Sample Preparation Logic

Caption: Optimized Mixed-Mode Cation Exchange (MCX) workflow ensuring removal of matrix interferences while retaining basic benzodiazepines.

SamplePrep Urine Urine Sample (200 µL) Hydrolysis Enzymatic Hydrolysis (Rec. B-Glucuronidase, 55°C, 15m) Urine->Hydrolysis Deconjugate Acidify Acidify (0.1% FA) Protonate Basic Nitrogen Hydrolysis->Acidify Prep for SPE Load Load onto MCX SPE (Cation Exchange) Acidify->Load Wash1 Wash 1: Aqueous Acid (Remove Salts/Proteins) Load->Wash1 Matrix Removal Wash2 Wash 2: 100% MeOH (Remove Neutrals/Acids) Wash1->Wash2 Matrix Removal Elute Elute: 5% NH4OH in MeOH (Release BZDs) Wash2->Elute pH Switch Inject Evaporate & Reconstitute Ready for LC-MS/MS Elute->Inject

Figure 2: Method Development Decision Tree

Caption: Logic flow for selecting column chemistry and mobile phases to resolve isobaric benzodiazepine challenges.

MethodDev Start Method Development Start ColSelect Select Column Phase Start->ColSelect C18 C18 Phase ColSelect->C18 Biphenyl Biphenyl Phase ColSelect->Biphenyl Recommended Eval1 Structural Isomers? (e.g. Nitro-BZDs) Biphenyl->Eval1 MobilePhase Mobile Phase B Selection Eval1->MobilePhase Yes ACN Acetonitrile (Lower Pressure) MobilePhase->ACN MeOH Methanol (Enhanced Pi-Pi) MobilePhase->MeOH Best Selectivity Result Optimized Separation of Critical Pairs MeOH->Result

Validation & Quality Assurance

To ensure Trustworthiness and Self-Validation , the following criteria must be met during every batch analysis:

  • Internal Standard (IS) Recovery:

    • Monitor the absolute area counts of the deuterated IS. A drop of >50% compared to the neat standard indicates significant matrix effects or extraction failure.

    • Limit: 50% - 150% of the mean area of calibrators.

  • Ion Ratio Confirmation:

    • For positive identification, the ratio of the Quantifier to Qualifier ion must be within ±20% of the ratio established by the calibration standards. This prevents false positives from isobaric interferences.

  • Calibration Linearity:

    • 
       must be > 0.99 using a 
      
      
      
      or
      
      
      weighting factor.
    • Linear range typically: 5 ng/mL to 1000 ng/mL.

  • Matrix Effect Calculation:

    • Perform the "Post-Extraction Spike" method during validation:

      
      
      
    • Goal:

      
      .[3] If higher, increase the wash volume in the SPE step or switch to a more selective wash solvent.
      

Troubleshooting Common Issues

SymptomProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Ensure Ammonium Formate concentration is sufficient (5-10 mM) to mask silanols.
Low Sensitivity for 7-Amino Metabolites Poor retention on SPE.These metabolites are more polar. Ensure the sample is acidified (pH < 3) before loading onto MCX to ensure full protonation.
Carryover "Sticky" compounds (e.g., Diazepam).Use a needle wash with high organic content (e.g., 40:40:20 ACN:IPA:Acetone) between injections.
Isobaric Interference Cross-talk between IS and Native.Check for "Deuterium Scrambling" or natural isotopic overlap. Ensure chromatographic separation between the drug and its deuterated analog if possible (Biphenyl columns help here).

References

  • Waters Corporation. (2016). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy.Link

  • Restek Corporation. (2020). Biphenyl vs. C18: Which Column is Right for Your Clinical or Forensic Application?Link

  • Journal of Analytical Toxicology. (2014).

    
    -Glucuronidase Enzyme for the Hydrolysis of Benzodiazepines in Urine.Link
    
  • Clinical and Laboratory Standards Institute (CLSI). (2014). C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline.Link

  • Thermo Fisher Scientific. (2018). Accucore Biphenyl Columns: Robust and Reliable Separations.[4][5]Link

Sources

Application Note: Protocol for the Synthesis of 7-Chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

[1]

Introduction & Scientific Context

The 1,4-benzodiazepine-2,5-dione scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for ligands binding to GABA-A receptors, as well as inhibitors of various kinases and protein-protein interactions. The specific derivative 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione (hereafter referred to as 7-Cl-BZD-dione ) is a critical intermediate. It represents the "des-phenyl" core of clobazam-type anxiolytics and serves as a versatile template for N-alkylation at positions 1 and 4.

This protocol details a robust, two-stage synthetic route utilizing 5-chloroisatoic anhydride and glycine . Unlike direct thermal fusion methods which often suffer from charring and difficult purification, this protocol employs a base-mediated ring opening followed by an acid-catalyzed cyclodehydration. This ensures high regioselectivity and simplifies purification to a precipitation/filtration workflow.

Key Mechanistic Principles
  • Nucleophilic Attack: The amino group of glycine (activated by triethylamine) attacks the anhydride carbonyl of 5-chloroisatoic anhydride.

  • Decarboxylation: The resulting carbamic acid intermediate is unstable and decarboxylates, yielding the open-chain anthraniloylglycine intermediate.

  • Cyclodehydration: Under reflux in glacial acetic acid, the amide nitrogen attacks the remaining carboxylic acid (activated likely as a mixed anhydride or via protonation), closing the seven-membered ring.

Reaction Scheme & Logic

The following diagram illustrates the reaction pathway, highlighting the transition from the anhydride precursor to the final dione scaffold.

ReactionPathwayAnhydride5-ChloroisatoicAnhydrideIntermediateIntermediate:N-(2-Amino-5-chlorobenzoyl)glycineAnhydride->IntermediateNucleophilic Attack& Ring OpeningGlycineGlycine(TEA/H2O)Glycine->IntermediateCO2CO2 (Gas)Intermediate->CO2-CO2ProductTarget:7-Cl-BZD-dioneIntermediate->ProductCyclodehydration(-H2O)AcidGlacial AcOHRefluxAcid->ProductCatalyst/Solvent

Figure 1: Mechanistic workflow for the synthesis of 7-Cl-BZD-dione. The process involves an initial ring-opening decarboxylation followed by a thermal cyclization.

Detailed Experimental Protocol

Materials and Reagents
ReagentMW ( g/mol )Equiv.Role
5-Chloroisatoic Anhydride 197.581.0Limiting Reagent
Glycine 75.071.2Nucleophile
Triethylamine (TEA) 101.191.2Base (Solubilizer)
Water (Deionized) 18.02SolventReaction Medium (Step 1)
Glacial Acetic Acid 60.05SolventCyclization Medium (Step 2)
Step-by-Step Methodology
Stage 1: Ring Opening and Decarboxylation
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Charging: Add 5-chloroisatoic anhydride (5.0 g, 25.3 mmol) and glycine (2.28 g, 30.4 mmol).

  • Solvation: Add water (30 mL) followed by triethylamine (4.2 mL, 30.4 mmol) dropwise.

    • Observation: Effervescence (

      
       evolution) will occur. This confirms the decarboxylation is proceeding.
      
  • Reaction: Stir the mixture vigorously at Room Temperature (20–25°C) for 4–5 hours.

    • Endpoint: The suspension should transition to a clear or slightly cloudy solution as the anhydride is consumed and the soluble anthraniloylglycine salt forms.

  • Concentration: Remove volatile components (water/TEA) using a rotary evaporator under reduced pressure (bath temp 50°C) to yield a semi-solid residue.

Stage 2: Cyclization (Cyclodehydration)
  • Acidification: Re-dissolve/suspend the residue from Step 5 in Glacial Acetic Acid (60 mL).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 118°C) for 5–6 hours.

    • Critical Control Point: Ensure steady reflux. The high temperature is required to drive the unfavorable entropy of closing the 7-membered ring.

  • Cooling: Allow the reaction mixture to cool slowly to room temperature.

  • Precipitation: Pour the reaction mixture into ice-cold water (150 mL) with stirring. The product should precipitate as a solid.

  • Filtration: Collect the precipitate via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold water (2 x 20 mL) to remove residual acetic acid.

  • Drying: Dry the solid in a vacuum oven at 60°C overnight.

Purification (Optional)

If the crude purity is <95%, recrystallize from DMF/Ethanol (1:1) or DMSO/Water .

  • Dissolve crude solid in minimum hot DMF.

  • Add hot ethanol until slightly turbid.

  • Cool slowly to 4°C.

Characterization & Data Analysis

The product should be analyzed to confirm the formation of the 7-membered diazepine ring.

TechniqueExpected Signal / ObservationStructural Assignment
Appearance Off-white to pale yellow powderSolid state
Melting Point > 250°C (Decomposes)High lattice energy of dione
1H NMR (DMSO-d6)

10.4–10.6 (s, 1H)
NH (Amide at pos 1)

8.6–8.8 (t, 1H)
NH (Amide at pos 4)

7.6–7.8 (m, 3H)
Ar-H (Aromatic protons)

3.8–3.9 (d, 2H)
CH2 (Glycine methylene at C3)
MS (ESI+) m/z ~ 211.0 [M+H]+Molecular Ion (C9H7ClN2O2)
Structural Validation Logic
  • Absence of COOH: The loss of the broad carboxylic acid peak (from the intermediate) confirms cyclization.

  • Shift of Glycine CH2: The diastereotopic nature or specific shift of the C3 protons confirms they are constrained within a ring system rather than a free chain.

Troubleshooting & Critical Parameters

The following Graphviz diagram outlines the decision tree for common synthetic issues.

TroubleshootingIssue1Problem: Low Yieldafter PrecipitationCheck1Check: Was Acetic Acidremoved sufficiently?Issue1->Check1Action1Action: Neutralize filtratewith NaHCO3 to crash out productCheck1->Action1Issue2Problem: IncompleteDecarboxylationCheck2Check: Did effervescencestop in Step 1?Issue2->Check2Action2Action: Increase Step 1 timeor add fresh TEACheck2->Action2Issue3Problem: Dark/BlackProductCheck3Check: Reflux Temptoo high?Issue3->Check3Action3Action: Use oil bath withthermostat, not mantleCheck3->Action3

Figure 2: Troubleshooting logic for yield and purity optimization.

Safety & Hazards

  • 5-Chloroisatoic Anhydride: Irritant. Potential sensitizer.[1][2] Handle in a fume hood.

  • Glacial Acetic Acid: Corrosive and flammable. Causes severe skin burns and eye damage. Use acid-resistant gloves.

  • Triethylamine: Volatile, flammable, and toxic.

  • Benzodiazepine Derivatives: While this specific intermediate is not a controlled substance in most jurisdictions, it is a direct precursor to bioactive compounds. Treat with "Potent Compound" safety protocols (containment).

References

  • Isatoic Anhydride Chemistry: Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536.

  • Synthesis of 1,4-Benzodiazepine-2,5-diones: Kamal, A., et al. (2008).[3] Synthesis of 1,4-benzodiazepine-2,5-diones linked to pyrrolo[2,1-c][1,4]benzodiazepines. Tetrahedron Letters, 49(16), 2528-2532.

  • Protocol Validation (Analogous Systems): StackExchange Chemistry. (2017).[1] Mechanism of addition of glycine into 5-chloro-N-methylisatoic anhydride.

  • Solubility Data: ResearchGate. (2024). Solubility of Glycine in Organic Phases.[2]

High-throughput screening of 1,4-benzodiazepine-2,5-dione libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of 1,4-Benzodiazepine-2,5-dione Libraries

Abstract

The 1,4-benzodiazepine-2,5-dione (BZD) scaffold is a "privileged structure" in medicinal chemistry, renowned for its ability to mimic peptide


-turns and disrupt Protein-Protein Interactions (PPIs). This Application Note provides a comprehensive technical guide for the construction and high-throughput screening (HTS) of BZD libraries. We detail a robust Solid-Phase Organic Synthesis (SPOS) protocol to ensure high purity, followed by a validated HTS workflow focusing on Fluorescence Polarization (FP) and cell-based viability assays.

Introduction: The Privileged Scaffold

The 1,4-benzodiazepine-2,5-dione core is distinct from the anxiolytic 1,4-benzodiazepines (e.g., diazepam) due to the presence of a second carbonyl group at the 5-position. This modification alters the ring puckering, creating a rigid bicyclic system that effectively displays side chains in orientations mimicking the


 and 

residues of a peptide

-turn.

Key Applications:

  • PPI Inhibition: p53-MDM2, Bromodomains (BRD4).

  • GPCR Ligands: Melanocortin receptors (MC4R), Cholecystokinin (CCK) antagonists.

  • Antimicrobial/Antitumor: Inhibition of protein synthesis machinery.

Library Synthesis Protocol: Solid-Phase Strategy

To minimize false positives in HTS caused by impurities, we utilize a Solid-Phase Synthesis (SPS) approach. This method allows for "wash-and-go" purification steps, ensuring that the final library compounds are of sufficient purity (>85%) for direct screening.

Retrosynthetic Logic & Resin Choice

We employ a linker strategy where the final cyclization step releases the compound from the resin. This "Cyclative Cleavage" is a self-purifying step; only molecules that successfully cyclize are released into the solution.

  • Resin: Hydroxymethyl polystyrene or Wang Resin.

  • Linker: Acid-labile linker (e.g., 4-hydroxymethylphenoxyacetic acid) or direct attachment if using specific cleavage conditions.

Step-by-Step Synthesis Protocol

Scale: 96-well filter plate format, 10-20 mg resin per well.

Step 1: Resin Loading (Anthranilic Acid Attachment)

  • Swell Wang resin (1.0 mmol/g) in DCM for 30 min.

  • Prepare solution: Fmoc-Anthranilic acid (5 eq), DIC (5 eq), and DMAP (0.5 eq) in DMF.

  • Add to resin and shake for 12 hours at RT.

  • Wash: 3x DMF, 3x DCM, 3x MeOH.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash thoroughly.

Step 2: Amino Acid Coupling

  • Prepare solution:

    
    -Amino ester (free base or HCl salt with DIEA) (5 eq). Note: Use amino acid methyl esters.
    
  • Add coupling agents: PyBOP (5 eq) and DIEA (10 eq) in NMP.

  • Add to resin-bound aniline. Shake for 6 hours at 50°C (Anthranilines are poor nucleophiles; heat is required).

  • Wash: 3x DMF, 3x DCM.

Step 3: N-Alkylation (Diversity Point 3)

  • Suspend resin in anhydrous THF.

  • Add Lithiated base: LiOtBu (Lithium tert-butoxide) solution (1M in THF, 5 eq) at 0°C. Shake for 30 min to deprotonate the amide.

  • Add Alkyl Halide (R-X, 10 eq). Shake for 4 hours at RT.

  • Wash: 3x THF, 3x DMF, 3x DCM.

Step 4: Cyclative Cleavage

  • Treat resin with 10% Acetic Acid in 2-Butanol (or Toluene) at 80°C for 12 hours.

  • The acidic condition catalyzes the attack of the terminal amide nitrogen onto the internal ester, forming the 7-membered ring and cleaving the ester linkage to the resin simultaneously.

  • Collect filtrate. Evaporate solvent (Genevac or SpeedVac).

Synthesis Workflow Diagram

BZD_Synthesis Resin Wang Resin Load 1. Loading: Fmoc-Anthranilic Acid Resin->Load Deprot 2. Fmoc Removal: 20% Piperidine Load->Deprot Couple 3. Acylation: Amino Ester + PyBOP (50°C) Deprot->Couple Alkylate 4. Alkylation: LiOtBu + R-X Couple->Alkylate Cyclize 5. Cyclative Cleavage: AcOH / 80°C Alkylate->Cyclize Product Final BZD-2,5-dione (Solution Phase) Cyclize->Product Release

Caption: Solid-Phase Synthesis workflow utilizing cyclative cleavage for high-purity library generation.

Quality Control (QC) & Library Validation

Before screening, the library must be validated. Screening "trash" leads to irreproducible biological data.

QC Protocol:

  • Statistical Sampling: Randomly select 10% of the library wells.

  • LC-MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters BEH).

    • Gradient: 5% to 95% ACN in Water (+0.1% Formic Acid).

    • Criteria: Purity > 85% (UV 254 nm) and correct Mass [M+H]+.

  • Solubility Check: Visual inspection of DMSO stock solutions (10 mM). Precipitates indicate need for lower concentration (e.g., 2 mM) or addition of surfactant.

High-Throughput Screening (HTS) Workflow

Assay Selection: Fluorescence Polarization (FP)

For BZD libraries targeting Protein-Protein Interactions (e.g., MDM2-p53), Fluorescence Polarization is the gold standard primary screen. It is robust, homogeneous (mix-and-read), and tolerates DMSO.

Mechanism:

  • Tracer: A fluorescently labeled peptide (known binder) bound to the target protein. High Polarization (mP).

  • Hit: A BZD molecule displaces the tracer. The free tracer rotates rapidly. Low Polarization (mP).

Primary Screening Protocol (384-well format)
  • Reagents: Target Protein (e.g., 10 nM MDM2), Fluorescent Peptide Tracer (e.g., 2 nM FAM-p53-peptide), Assay Buffer (PBS + 0.01% Tween-20).

  • Controls:

    • High Control (HC): Protein + Tracer + DMSO (No inhibition, High mP).

    • Low Control (LC): Tracer only (or Protein + Tracer + Excess unlabeled peptide) (Low mP).

Step-by-Step:

  • Dispense Compounds: Use an acoustic dispenser (e.g., Labcyte Echo) to transfer 20-50 nL of library compounds (10 mM DMSO stock) into black 384-well plates. Final assay conc: 10-50

    
    M.
    
  • Add Protein: Dispense 10

    
    L of Protein solution. Incubate 15 min.
    
  • Add Tracer: Dispense 10

    
    L of Tracer solution.
    
  • Incubate: 30-60 min at RT in the dark.

  • Read: Measure FP (Ex 485 nm / Em 535 nm) on a multimode reader (e.g., PerkinElmer EnVision).

Data Analysis & Hit Triage
  • Calculate Z-Factor (

    
    ): 
    
    
    
    
    • Requirement:

      
       for a valid assay run.
      
  • Calculate % Inhibition:

    
    
    
  • Hit Definition: Compounds > 3 standard deviations from the mean of the negative control (or >50% inhibition).

HTS Decision Tree Diagram

HTS_Workflow Library BZD Library (10 mM DMSO) Primary Primary Screen (Single Point, 20 µM) Library->Primary Filter1 Cutoff: > 50% Inhibition Primary->Filter1 Counter Counter Screen (Intrinsic Fluorescence / Redox) Filter1->Counter Pass Discard Discard Filter1->Discard Fail DoseResp Dose Response (IC50) (10-point dilution) Counter->DoseResp Pass Counter->Discard Fluorescent/Reactive Ortho Orthogonal Assay (e.g., Cell Viability / SPR) DoseResp->Ortho Valid IC50 Lead Validated Hit Ortho->Lead Confirmed Activity

Caption: HTS Decision Tree for filtering BZD library hits from primary screen to validated leads.

Troubleshooting & Field Insights

IssueProbable CauseSolution
Low Yield in Synthesis Steric hindrance during acylation (Step 2).Increase temperature to 60°C; Switch coupling agent to HATU.
Racemization Base-catalyzed epimerization of amino ester.Use non-nucleophilic bases (DIEA/Collidine); Limit reaction time.
High False Positives (HTS) Compound aggregation or precipitation.Add 0.01% Triton X-100 to assay buffer; Centrifuge plates before reading.
Fluorescence Interference BZD core intrinsic fluorescence.Run a "Compound Only" control; Switch to Red-shifted fluorophores (e.g., Bodipy TMR).

References

  • Boojamra, C. G., Burow, K. M., Thompson, L. A., & Ellman, J. A. (1997).[1] Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones.[1][2] Library Preparation and Demonstration of Synthesis Generality. The Journal of Organic Chemistry.[1][2][3] Link

  • Hulme, C., & Gore, V. (2003). Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan. Current Medicinal Chemistry. Link

  • Grasberger, B. L., et al. (2005). Discovery and cocrystal structure of benzodiazepinedione HDM2 antagonists that activate p53 in cells. Journal of Medicinal Chemistry. Link

  • Parks, D. J., et al. (2005). 1,4-Benzodiazepine-2,5-diones as small molecule antagonists of the HDM2-p53 interaction. Bioorganic & Medicinal Chemistry Letters.[1][4] Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

Sources

Advanced Protocol Guide: Drug Delivery Systems for Benzodiazepine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the "Brick Dust" Challenge

Benzodiazepines (BZDs)—including diazepam, midazolam, and lorazepam—are clinically indispensable for acute seizure control (status epilepticus), anxiety, and sedation. However, their physicochemical profile presents a classic pharmaceutical paradox: they are highly potent but exhibit "brick dust" properties—high lipophilicity (LogP ≈ 2.5–4.0) and negligible water solubility.

Conventional formulations often rely on co-solvents like propylene glycol or ethanol, which can cause phlebitis, precipitation upon dilution, or tissue necrosis. This guide details the development of next-generation Lipid-Based Nanocarriers and Polymeric Nanoparticles , specifically engineered to bypass the Blood-Brain Barrier (BBB) and eliminate toxic co-solvents.

Module 1: Lipid-Based Nanocarriers (PEGylated Liposomes)

Target Application: Intravenous (IV) sustained release or rescue therapy without co-solvent toxicity.

Mechanistic Rationale

Liposomes sequester the lipophilic BZD within their phospholipid bilayer, preventing precipitation in the bloodstream. The addition of Polyethylene Glycol (PEG) creates a "stealth" layer, reducing opsonization and extending circulation time, while cholesterol provides membrane rigidity to prevent premature leakage.

Protocol: Thin-Film Hydration Method

Critical Warning: BZDs (especially Diazepam) adsorb significantly to soft PVC plastics. Always use glass or high-density polypropylene (PP) labware.

Reagents:

  • API: Diazepam or Midazolam (free base).

  • Lipid: HSPC (Hydrogenated Soy Phosphatidylcholine) or DPPC.

  • Stabilizer: Cholesterol (Chol).[1]

  • Stealth Agent: DSPE-PEG2000.

  • Solvent: Chloroform:Methanol (2:1 v/v).

  • Hydration Media: PBS (pH 7.4).

Step-by-Step Workflow:

  • Stock Preparation: Dissolve HSPC, Cholesterol, and DSPE-PEG2000 (Molar ratio 55:40:5) in the Chloroform:Methanol mixture. Add BZD drug at a lipid-to-drug mass ratio of 10:1.

  • Film Formation: Transfer to a round-bottom flask. Evaporate solvent using a rotary evaporator at 45°C (above lipid transition temperature, Tm) under vacuum until a dry, thin lipid film forms on the flask wall.

    • Expert Insight: If the film is uneven or "clumpy," the rotation speed was too slow. A uniform film is critical for consistent particle size.

  • Desiccation: Place the flask under a high vacuum (desiccator) overnight to remove trace solvent residues (neurotoxic).

  • Hydration: Add pre-warmed PBS (55°C) to the flask. Rotate at atmospheric pressure for 1 hour. The film will peel off, forming Large Multilamellar Vesicles (LMVs). The solution should appear milky.

  • Downsizing (Extrusion): Pass the suspension through polycarbonate membranes (starting at 400nm, then 100nm) using a high-pressure extruder heated to 55°C.

    • Target: Mean diameter 100–150 nm.

    • Self-Validation: The suspension should transition from milky/opaque to translucent/opalescent.

Process Visualization (Graphviz)

Liposome_Workflow Input Lipids + Drug (in Chloroform/MeOH) Evap Rotary Evaporation (> Tm, Vacuum) Input->Evap Film Dry Lipid Film Evap->Film Hydration Hydration (PBS) Forms LMVs Film->Hydration Extrusion Extrusion (100nm Membrane) Hydration->Extrusion Final SUV Liposomes (<150nm) Extrusion->Final

Figure 1: Thin-Film Hydration workflow for generating uniform Small Unilamellar Vesicles (SUVs).[2]

Module 2: Nose-to-Brain Delivery (PLGA Nanoparticles)

Target Application: Rapid seizure termination (Status Epilepticus) by bypassing the BBB via the olfactory nerve.

Mechanistic Rationale

Intranasal delivery offers a direct route to the CNS.[3][4] Poly(lactic-co-glycolic acid) (PLGA) nanoparticles protect the drug from nasal enzymes. Coating these particles with Chitosan (mucoadhesive) or using Polysorbate 80 (surfactant) enhances transport across the olfactory epithelium directly into the cerebrospinal fluid (CSF).

Protocol: Emulsion Solvent Evaporation

This method is superior for encapsulating hydrophobic drugs like BZDs into a polymeric matrix.

Reagents:

  • Polymer: PLGA (50:50 Resomer).

  • Surfactant: PVA (Polyvinyl alcohol) 1% w/v solution (Aqueous phase).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (Organic phase).

  • API: Midazolam.[5][6][7]

Step-by-Step Workflow:

  • Organic Phase: Dissolve PLGA (50 mg) and Midazolam (5 mg) in 2 mL of DCM.

  • Emulsification: Add the organic phase dropwise into 10 mL of ice-cold PVA solution while sonicating with a probe sonicator (20 kHz, 40% amplitude).

    • Expert Insight: Keep the sample on ice to prevent heat-induced degradation or solvent boiling. Sonicate for 3–5 minutes.

  • Solvent Evaporation: Stir the resulting O/W emulsion magnetically at room temperature for 4–6 hours. The DCM evaporates, causing the polymer to precipitate and trap the drug.

  • Purification: Centrifuge at 15,000 x g for 30 minutes. Discard supernatant (free drug/PVA). Wash the pellet 3x with distilled water.

  • Lyophilization: Resuspend the pellet in water with 5% Trehalose (cryoprotectant) and freeze-dry to obtain a free-flowing powder.

Nose-to-Brain Pathway Visualization

NoseToBrain cluster_pathways Transport Pathways NasalCavity Nasal Cavity (Deposition) Mucosa Olfactory Mucosa NasalCavity->Mucosa Olfactory Olfactory Nerve (Intracellular) Mucosa->Olfactory Trigeminal Trigeminal Nerve (Extracellular) Mucosa->Trigeminal Systemic Systemic Circulation (Indirect) Mucosa->Systemic Clearance CNS Central Nervous System (Target) Olfactory->CNS Direct Bypass Trigeminal->CNS Direct Bypass BBB Blood-Brain Barrier Systemic->BBB BBB->CNS Restricted

Figure 2: Mechanism of Nose-to-Brain delivery bypassing the BBB via nerve pathways.

Module 3: Characterization & Validation Protocols

Encapsulation Efficiency (EE%)

You must validate how much drug is actually inside the carrier.

  • Method: Indirect Quantification.

  • Protocol:

    • Centrifuge the nanoparticle suspension (e.g., 15,000 x g).

    • Collect the supernatant (containing unencapsulated "free" drug).

    • Analyze supernatant via HPLC (C18 column, UV 254 nm).

    • Calculation:

      
      
      
In Vitro Release (Sink Conditions)

BZDs have low solubility, so release media saturates quickly, stopping release artificially. You must maintain Sink Conditions .

  • Media: PBS (pH 7.4) + 0.5% w/v SLS (Sodium Lauryl Sulfate) or Tween 80. The surfactant ensures the drug remains soluble after release.

  • Setup: Place 1 mL of nanoparticle suspension in a dialysis bag (Cut-off 12-14 kDa). Immerse in 50 mL release media at 37°C with stirring.

  • Sampling: Withdraw aliquots at 0.5, 1, 2, 4, 8, 12, 24 hours. Replace with fresh media to maintain volume.

Comparative Data Summary
FeatureLiposomes (PEGylated)PLGA NanoparticlesMixed Micelles
Primary Route Intravenous (IV)Intranasal (IN)Oral / Parenteral
Key Advantage Long circulation, low toxicityDirect Brain Transport (Bypass BBB)High solubility enhancement
Zeta Potential Negative (-10 to -30 mV)Negative (unless Chitosan coated: +30 mV)Neutral to slightly negative
Release Profile Sustained (24-48 hrs)Biphasic (Burst + Sustained)Rapid
Stability Moderate (Hydrolysis risk)High (Solid matrix)High (Thermodynamic)

References

  • Liposomal Formulation: Liposomes preparation via thin-film hydration extrusion technique.[8] ResearchGate.[9][10][11]

  • PLGA Nanoparticles: Polymeric nanoparticles containing diazepam: preparation, optimization, characterization. NIH/PubMed.

  • Nose-to-Brain Mechanism: Tailoring Midazolam-Loaded Chitosan Nanoparticulate Formulation for Enhanced Brain Delivery. Semantic Scholar.

  • Dissolution Testing: Impact of sink conditions on drug release behavior. NIH/PubMed.

  • Material Compatibility: Effect of Primary Packaging Material on the Stability Characteristics of Diazepam. MDPI.

Sources

Application Note: Advanced Crystallization Protocols for 7-Chloro-1,4-benzodiazepine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the crystallization and purification of 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione (CAS: 5177-39-9).[1][2] This compound is a critical bicyclic scaffold used in the synthesis of complex pharmaceutical agents, including peptidomimetics and specific benzodiazepine derivatives.[1][2]

Executive Summary & Compound Profile

The target molecule, This compound (hereafter referred to as 7-Cl-BZD-dione ), is a rigid bicyclic lactam.[1][2] Unlike its 5-phenyl analogues (e.g., Diazepam intermediates), this scaffold lacks the pendant phenyl group, resulting in distinct solubility and packing properties.[1][2] It is characterized by high lattice energy due to intermolecular hydrogen bonding (amide-imide interactions), making dissolution difficult in non-polar solvents and necessitating aggressive polar solvent systems for crystallization.[1][2]

Physicochemical Profile
ParameterSpecificationNotes
CAS Number 5177-39-9
Formula C₉H₇ClN₂O₂Bicyclic core (No 5-phenyl group)
Molecular Weight 210.62 g/mol
Melting Point >240°C (dec.)[1][2][3][4][5]High thermal stability; prone to sublimation
Solubility (25°C) DMSO, DMF, DMAcHigh solubility (>50 mg/mL)
Solubility (Hot) Methanol, Ethanol, Acetic AcidModerate solubility (Recrystallization viable)
Insoluble Water, Hexanes, EtherSuitable anti-solvents

Critical Process Parameters (CPP) & Workflow

Control of supersaturation is the primary driver for crystal habit and purity.[1][2] For 7-Cl-BZD-dione, the high melting point suggests a strong driving force for nucleation.[1][2] Uncontrolled precipitation (e.g., rapid water addition) results in amorphous solids or oiling out.[1][2]

Crystallization Process Logic

The following diagram illustrates the decision matrix for solvent selection and process flow to ensure polymorph stability and impurity rejection.

G Crude Crude 7-Cl-BZD-dione (Solid/Residue) Solvent_Choice Solvent Selection Crude->Solvent_Choice Method_A Method A: Thermal Recrystallization (MeOH/EtOH) Solvent_Choice->Method_A High Purity Req. Method_B Method B: Anti-Solvent Precipitation (DMSO/Water) Solvent_Choice->Method_B High Yield Req. Dissolution Dissolution (T > 60°C) Method_A->Dissolution Method_B->Dissolution Filtration_Hot Polish Filtration (Remove Insolubles) Dissolution->Filtration_Hot Nucleation_A Controlled Cooling (-10°C/hr) Filtration_Hot->Nucleation_A Method A Nucleation_B Reverse Addition (Solvent into Anti-solvent) Filtration_Hot->Nucleation_B Method B Isolation Filtration & Wash (Cold Solvent) Nucleation_A->Isolation Nucleation_B->Isolation Drying Vacuum Drying (60°C, <50 mbar) Isolation->Drying

Figure 1: Strategic workflow for the purification of 7-Cl-BZD-dione, highlighting the divergence between thermal recrystallization (Method A) and anti-solvent precipitation (Method B).

Detailed Experimental Protocols

Protocol A: Thermal Recrystallization (Methanol)

Objective: Maximum purity (>99.5% HPLC). Mechanism: Exploits the steep solubility curve of the dione in lower alcohols.[1] Methanol is preferred over ethanol due to better solubilization of polar impurities.[1][2]

Reagents:

  • Crude 7-Cl-BZD-dione[1][2][4][6]

  • Methanol (HPLC Grade)[2]

  • Activated Carbon (Optional, for decolorization)[2]

Step-by-Step Methodology:

  • Slurry Preparation: Charge 10.0 g of crude 7-Cl-BZD-dione into a round-bottom flask equipped with a reflux condenser and magnetic stirring.

  • Solvent Addition: Add 150 mL of Methanol (15 volumes).

    • Note: If the solid does not dissolve at reflux, incrementally add Methanol up to 25 volumes.[1][2]

  • Reflux: Heat the mixture to reflux (approx. 65°C) with vigorous stirring (400 RPM). Maintain reflux for 30 minutes to ensure complete dissolution of the product.

    • Checkpoint: If undissolved solids remain (inorganic salts or polymer byproducts), perform a hot filtration through a pre-warmed Celite pad.[1][2]

  • Controlled Cooling (Nucleation):

    • Remove the heat source and allow the flask to cool slowly to room temperature (20-25°C) over 2 hours.

    • Critical: Do not crash cool.[1][2] Rapid cooling traps impurities in the crystal lattice.[1][2]

    • Once at RT, transfer to an ice bath (0-5°C) and stir for an additional 1 hour to maximize yield.

  • Isolation: Filter the white crystalline solid using a Buchner funnel.

  • Washing: Wash the filter cake with 2 x 10 mL of cold Methanol (0°C).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 75-85% Purity: >99% (HPLC)

Protocol B: Anti-Solvent Precipitation (DMSO/Water)

Objective: High recovery from crude reaction mixtures or highly impure sources.[1][2] Mechanism: The dione is highly soluble in dipolar aprotic solvents (DMSO) but insoluble in water.[1][2]

Reagents:

  • Crude 7-Cl-BZD-dione[1][2][4][6]

  • DMSO (Dimethyl sulfoxide)[2]

  • Deionized Water[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of crude material in 30 mL of DMSO (3 volumes) at room temperature. Mild heating (40°C) may be used to accelerate dissolution.[1][2]

  • Filtration: Filter the solution through a 0.45 µm PTFE membrane to remove particulate matter.

  • Precipitation (Reverse Addition):

    • Prepare a beaker with 300 mL of Deionized Water (30 volumes) under rapid agitation (stir bar or overhead stirrer).

    • Slowly add the DMSO solution dropwise into the water vortex over 20 minutes.

    • Why Reverse Addition? Adding water to the DMSO solution often causes "oiling out" or sticky agglomerates.[1][2] Adding the DMSO solution into excess water ensures immediate, fine particle formation (Oswald Ripening).[1][2]

  • Aging: Stir the resulting suspension for 1 hour to allow crystal growth and prevent filter clogging.

  • Isolation: Filter the fine precipitate.

  • Washing: Wash thoroughly with 3 x 50 mL Water to remove residual DMSO.[1] Follow with a final wash of 20 mL Ethanol to aid drying.[1][2]

  • Drying: Dry under high vacuum (>1 mbar) at 60°C to ensure removal of DMSO traces.

Expected Yield: 90-95% Purity: 95-98% (May require a subsequent Methanol wash).[1][2]

Analytical Validation & Troubleshooting

Quality Control Standards

To validate the success of the crystallization, the following parameters must be checked:

TestMethodAcceptance Criteria
Purity HPLC (C18 Column, ACN/Water gradient)>98.5% Area
Residual Solvent GC-HeadspaceMeOH < 3000 ppm; DMSO < 5000 ppm
Identification 1H-NMR (DMSO-d6)Confirm bicyclic structure; absence of starting materials
Appearance Visual InspectionWhite to off-white crystalline powder
Troubleshooting Guide
  • Problem: Oiling Out.

    • Cause: Temperature dropped too fast or anti-solvent added too quickly.[1][2]

    • Solution: Re-heat the mixture until clear, then cool at half the previous rate. Seed with pure crystals at the cloud point.[1][2]

  • Problem: Low Yield in Methanol.

    • Cause: Product is too soluble in RT Methanol.[1][2]

    • Solution: Concentrate the mother liquor by 50% volume and re-cool, or switch to Ethanol/Water (90:10).[1][2]

  • Problem: Yellow Discoloration.

    • Cause: Oxidation byproducts (anilines).[1][2]

    • Solution: Use activated charcoal during the hot dissolution step (Protocol A).[1][2]

References

  • Synthesis and Properties of 1,4-Benzodiazepine-2,5-diones. Source: ChemicalBook & PubChem Databases.[1][2] Context: Confirmation of CAS 5177-39-9 structure and basic physical properties (MW 210.62).[1][2][7] URL:[1][2]

  • Solid-Phase Synthesis of 7-Acylamino-1,4-benzodiazepine-2,5-diones. Source: Journal of Combinatorial Chemistry (ACS), 2003.[1][2] Context: Describes the stability of the dione scaffold and purification via precipitation from acidic cleavage cocktails. URL:[1][2][8]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling. Source: Molecules (MDPI), 2014.[1][2] Context: Provides detailed NMR characterization and melting point data for related 7-chloro-1,4-benzodiazepine dione analogs, serving as a benchmark for purity. URL:[1][2]

  • Process for the preparation of 1,4-benzodiazepines. Source: US Patent 4155904A.[1][2] Context: Historical industrial context on the crystallization of 7-chloro-1,4-benzodiazepine intermediates using lower alcohols and water.[1][2][4] URL:[1][2]

Sources

Handling and storage protocols for 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling, Storage, and Protocol Management for 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

Introduction & Scope

This compound (CAS: 5177-39-9), often referred to as 7-chloro-1,4-benzodiazepine-2,5-dione , is a critical pharmacophore in medicinal chemistry. It serves as a primary intermediate in the synthesis of 1,5-benzodiazepine derivatives (e.g., Clobazam) and is a privileged scaffold in the design of antitumor agents, herbicides, and protease inhibitors [1, 2].

Unlike the more common 1,4-benzodiazepin-2-ones (e.g., Diazepam), the 2,5-dione core possesses distinct hydrogen-bonding donors at the N1 and N4 positions and acceptors at C2 and C5. This duality necessitates specific handling protocols to prevent moisture-induced hydrolysis or aggregation during solubilization.

This guide provides an authoritative protocol for the receipt, storage, solubilization, and disposal of this compound, designed to ensure experimental reproducibility and regulatory compliance.

Physicochemical Profile

Understanding the physical properties is the first step in establishing a robust handling protocol.

PropertySpecificationNotes
Chemical Name 7-chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dioneIUPAC / Common Synonym
CAS Number 5177-39-9Primary Identifier
Molecular Formula C₉H₇ClN₂O₂
Molecular Weight 210.62 g/mol
Appearance White to off-white crystalline powderDiscoloration indicates oxidation
Solubility (Primary) DMSO (>10 mg/mL), DMFPreferred for stock solutions
Solubility (Secondary) Ethanol (Low), Water (Insoluble)Avoid aqueous storage
Melting Point >290°C (Decomposes)High thermal stability in solid state
pKa ~11.5 (Amide NH)Weakly acidic due to dione functionality

Safety & Regulatory Compliance (HSE)

While the 2,5-dione intermediate itself is often not a scheduled controlled substance, it is a direct precursor to Schedule IV compounds (e.g., Clobazam). Strict inventory tracking is required.

  • Hazard Classification: GHS07 (Warning).[1] Harmful if swallowed (Acute Tox. 4).[1] Potential skin/eye irritant.

  • PPE Requirements: Nitrile gloves (double-gloving recommended for stock preparation), safety goggles, and a lab coat.

  • Containment: All weighing of solid powder must be performed inside a certified chemical fume hood to prevent inhalation of fine particulates.

Storage Protocols

The stability of the benzodiazepine-2,5-dione ring is compromised by hydrolytic cleavage under extreme pH or prolonged exposure to moisture.

A. Solid State Storage (Long-Term)
  • Temperature: -20°C is optimal. Room temperature (RT) is acceptable for short-term (<1 month) if desiccated.

  • Environment: Store in an amber glass vial with a PTFE-lined screw cap.

  • Desiccation: Essential. The amide protons can hydrogen bond with atmospheric water, leading to caking and hydrolysis over years. Store vials inside a secondary container with silica gel or Drierite™.

B. Solution Storage (Working Stocks)
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the only recommended solvent for long-term storage.

  • Temperature: -20°C or -80°C.

  • Freeze-Thaw: Limit to <5 cycles. Aliquotting is mandatory upon initial solubilization to avoid repeated freeze-thaw degradation.

Solubilization & Handling Protocol

Objective: Prepare a 10 mM stock solution in DMSO.

Materials:

  • 7-chloro-1,4-benzodiazepine-2,5-dione (Solid)[2]

  • Anhydrous DMSO (Grade: ≥99.9%, Water content <0.005%)

  • Vortex mixer

  • Sonicator (Water bath)

Step-by-Step Procedure:

  • Equilibration: Allow the vial of solid compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: Weigh 2.11 mg of powder into a sterile microcentrifuge tube or amber glass vial.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

    • Note: Do not use ethanol or methanol for long-term stock storage as they can evaporate or absorb water more readily than DMSO.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If particulates remain, sonicate in a water bath at ambient temperature for 2–5 minutes.

    • Visual Check: The solution should be completely clear. Any turbidity suggests impurities or incomplete solubilization.

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 50 µL) to avoid future freeze-thaw cycles.

  • Labeling: Label with Compound ID, Concentration, Solvent, Date, and User Initials.

Visualized Workflows

Figure 1: Handling & Storage Decision Logic

This diagram illustrates the critical decision points for storing the compound based on its physical state and intended usage duration.

StorageProtocol Start Compound Receipt (Solid Powder) CheckSeal Check Seal Integrity & Appearance Start->CheckSeal DecisionUse Immediate Use? CheckSeal->DecisionUse StoreSolid Long-Term Storage (Solid) DecisionUse->StoreSolid No Solubilize Solubilization Protocol DecisionUse->Solubilize Yes SolidCond Conditions: -20°C, Desiccated, Amber Vial StoreSolid->SolidCond SolventChoice Select Solvent Solubilize->SolventChoice DMSO Anhydrous DMSO (Recommended) SolventChoice->DMSO Stock Storage Ethanol Ethanol/Methanol (Assay Specific Only) SolventChoice->Ethanol Immediate Assay Aliquot Aliquot into Single-Use Vials DMSO->Aliquot StoreLiq Store at -80°C (Max 6 Months) Aliquot->StoreLiq

Caption: Decision tree for the receipt, solubilization, and storage of 7-chloro-1,4-benzodiazepine-2,5-dione to maximize stability.

Figure 2: Solubilization & Dilution Pathway

This workflow details the preparation of working solutions from the solid stock, highlighting the "Golden Rule" of solvent concentration in biological assays.

SolubilizationWorkflow Solid Solid Powder (2.1 mg) DMSO Add 1 mL Anhydrous DMSO Solid->DMSO Weighing Stock Master Stock (10 mM) DMSO->Stock Vortex/Sonicate Intermediate Intermediate Dilution (100 µM in Media/Buffer) Stock->Intermediate 1:100 Dilution Final Final Assay Well (1 µM, 1% DMSO) Intermediate->Final 1:100 Dilution Precipitation Risk: Precipitation if Dilution too Rapid Intermediate->Precipitation

Caption: Serial dilution workflow to prevent compound precipitation (crashing out) when moving from organic solvent to aqueous assay buffer.

Quality Control (QC) Verification

Before committing the compound to high-value assays, verify identity and purity.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).

  • Acceptance Criteria: Purity >95% by peak area. Impurities often elute earlier (hydrolysis products) or later (dimers).

Waste Disposal

  • Solid Waste: Dispose of contaminated vials and gloves in the hazardous solid waste stream (Incineration).

  • Liquid Waste: DMSO solutions must be disposed of in the "Halogenated Organic Solvent" waste stream due to the chlorine atom on the benzodiazepine ring. Do not pour down the drain.

References

  • PubChem. (2023). Compound Summary: 7-chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (CAS 5177-39-9).[3] National Library of Medicine. Available at: [Link](Note: Linked to Clobazam record where this intermediate is frequently cited).

  • European Directorate for the Quality of Medicines (EDQM). (2023). Safety Data Sheet: Benzodiazepine derivatives. Available at: [Link]

  • Mali, J. et al. (2003). Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones. Journal of Combinatorial Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low bioactivity of synthesized 1,4-benzodiazepine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Bioactivity in Synthesized 1,4-Benzodiazepine (BZD) Analogs Ticket ID: BZD-SAR-FAIL-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. If you are reading this, your synthesized 1,4-benzodiazepine analogs are likely showing poor


 or 

values in GABA-A receptor assays, despite theoretical promise.

In my 15 years of optimizing allosteric modulators, I have found that "low bioactivity" in this scaffold rarely stems from a single cause. It is usually a convergence of solubility artifacts , synthetic regioisomerism , or intrinsic efficacy mismatches (the "Silent Binder" phenomenon).

This guide ignores generic advice. We will aggressively troubleshoot the three failure nodes specific to the benzodiazepine scaffold.

Phase 1: Chemical Purity & Structural Identity

The "Is it actually a 1,4-BZD?" Protocol

Before blaming the biology, we must validate the chemistry. The synthesis of 1,4-benzodiazepines (especially via condensation of o-phenylenediamines with


-keto esters or chalcones) is prone to forming 1,5-benzodiazepine  regioisomers or ring-open intermediates.
Troubleshooting Q&A

Q: My LC-MS shows the correct mass, but activity is dead. Could it be the wrong isomer? A: Yes. Mass spectrometry cannot distinguish between 1,4-benzodiazepines and their 1,5-isomers (a common byproduct depending on acid catalysis conditions).

  • The Mechanism: In acid-catalyzed cyclizations, the nucleophilic attack can occur at the incorrect nitrogen or carbonyl, leading to a 7-membered ring with different nitrogen spacing. The 1,5-isomer is biologically inert at the GABA-A benzodiazepine binding site (BzR).

  • The Fix: You must perform 2D-NMR (HMBC/NOESY) . Look for the characteristic C5-phenyl correlation. In a proper 1,4-BZD, the C5-phenyl ring will show strong NOE correlations to the C4-imine or C6-proton (Ring A), which is distinct from the 1,5-pattern.

Q: I synthesized a C3-substituted analog. Why is the potency 100x lower than predicted? A: You likely have a racemic mixture or the wrong enantiomer.

  • The Mechanism: The GABA-A receptor is stereoselective. For 3-substituted-1,4-benzodiazepines, the (S)-enantiomer is typically the active species. The (R)-enantiomer can be inactive or even act as a low-affinity antagonist.

  • The Fix: Perform Chiral HPLC. If you synthesized a racemate, the inactive (R)-isomer effectively dilutes your potency by 50% (best case) or competes for the binding site (worst case).

Phase 2: The "Brick Dust" Effect (Solubility)

The "Is it in solution?" Protocol

Benzodiazepines are notoriously lipophilic (High LogP). A common artifact in High-Throughput Screening (HTS) is the compound precipitating immediately upon dilution from DMSO into the aqueous assay buffer (PBS/HEPES).

Diagnostic Workflow
ObservationDiagnosisRemediation
High Activity in Radioligand Binding, Zero Activity in Functional Assay "The Silent Binder" (See Phase 3) or Solubility Crash in Functional BufferCheck buffer composition. Functional assays often use HBSS which may have different ionic strength than binding buffers.
Variable Data Points (High Standard Deviation) Micro-precipitation The compound is forming colloidal aggregates. These scatter light and sequester protein, causing false inhibition.
Flat Dose-Response Curve (Hill Slope < 0.5) Solubility Limit Reached The compound crashed out at concentrations > 1 µM.
Protocol: Kinetic Solubility Verification

Do not rely on thermodynamic solubility (24h shake-flask). You need to know if it stays dissolved during the 1-hour assay window.

  • Prepare 10 mM stock in DMSO.

  • Spike into assay buffer (e.g., PBS pH 7.4) to reach 100 µM.

  • Incubate for 1 hour (assay duration).

  • Centrifuge at 15,000 rpm for 10 mins.

  • Analyze supernatant via HPLC-UV.

  • Pass Criteria: >80% recovery compared to solvent standard.

Phase 3: Pharmacology & Efficacy

This is the most sophisticated failure mode. The GABA-A benzodiazepine site has three functional states: Agonist (Anxiolytic), Antagonist (Neutral), and Inverse Agonist (Anxiogenic).

Q: My compound displaces Flumazenil with


 = 5 nM (High Affinity), but shows no effect in the FLIPR/Electrophysiology assay. Why? 
A:  You have synthesized a Neutral Antagonist  (Null Modulator).
  • The Causality: High affinity (

    
    ) means it fits the pocket. Low bioactivity (
    
    
    
    ) means it fails to induce the conformational change required to increase chloride flux. It occupies the site, blocking endogenous modulators, but does nothing itself.
  • The Fix: You must alter the "efficacy switch" substituents.

    • Ring C (5-phenyl): Para-substituents (4'-position) often destroy efficacy. Ortho-substituents (2'-F, 2'-Cl) often enhance agonist activity (e.g., Midazolam).

    • Ring A (7-position): Ensure you have an electron-withdrawing group (Cl,

      
      , 
      
      
      
      ). Electron-donating groups here often convert agonists into antagonists.
Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for diagnosing low bioactivity.

BZD_Troubleshooting Start PROBLEM: Low Bioactivity (High IC50/EC50) Check_Chem Step 1: Chemical Verification Is it a 1,4-BZD? Start->Check_Chem Isomer_Check Check for 1,5-isomer (2D NMR) Check_Chem->Isomer_Check Chiral_Check Check C3 Stereochemistry (Chiral HPLC) Check_Chem->Chiral_Check Check_Sol Step 2: Solubility Check Is it precipitating? Isomer_Check->Check_Sol Identity Confirmed Decision_1 Synthesize (S)-Enantiomer Chiral_Check->Decision_1 Racemate Found Nephelometry Perform Kinetic Solubility (PBS pH 7.4) Check_Sol->Nephelometry Check_Pharm Step 3: Pharmacology Type Agonist vs Antagonist? Nephelometry->Check_Pharm Soluble Decision_2 Formulation Change (Add Cyclodextrin) Nephelometry->Decision_2 Precipitation Detected Binding_Assay Radioligand Binding (Ki) (Does it bind?) Check_Pharm->Binding_Assay Func_Assay Functional Assay (EC50) (Does it work?) Binding_Assay->Func_Assay High Affinity Decision_3 SAR Redesign (Modify Ring A/C) Func_Assay->Decision_3 No Efficacy (Null Modulator)

Caption: Logical workflow for isolating the root cause of low bioactivity in benzodiazepine analogs.

Phase 4: SAR & Design Verification

The "Sternbach Rules" Check

If purity and solubility are cleared, the issue is structural. The classic Structure-Activity Relationship (SAR) established by Sternbach is rigid. Deviations often kill activity.

The Pharmacophore Checklist

Use this table to audit your molecule's design.

Structural ZoneRequirement for BioactivityCommon Design Error
Ring A (C7) Must be Electron Withdrawing (EWG) (Cl,

, Br,

)
Substituting with Electron Donating Groups (OMe, Me) kills affinity.
Ring B (N1) Small Alkyl or H (Methyl, Ethyl)Bulky groups (t-butyl, benzyl) often cause steric clash with the

-subunit histidine residue.
Ring B (C2) Carbonyl (Ketone) or BioisostereRemoving the carbonyl (reducing to amine) drastically lowers affinity.
Ring C (C2') Ortho-substitution (F, Cl) Leaving Ring C unsubstituted is okay, but Para (4') substitution is usually detrimental.
References
  • Sternbach, L. H. (1979). "The Benzodiazepine Story." Journal of Medicinal Chemistry. Link

  • Sieghart, W. (1995). "Structure and pharmacology of gamma-aminobutyric acid A receptor subtypes." Pharmacological Reviews. Link

  • Möhler, H., et al. (2002). "A new benzodiazepine pharmacology." Journal of Pharmacology and Experimental Therapeutics. Link

  • Fryer, R. I., & Walser, A. (1986). "The Structure-Activity Relationship of Benzodiazepines." Benzodiazepines: From Molecular Biology to Clinical Practice.
  • Di, L., & Kerns, E. (2006). "Profiling drug-like properties in discovery and development." Drug Discovery Today. Link

Sources

Introduction: The "Hidden" Chemistry of Benzodiazepines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Benzodiazepine Synthesis Technical Support Hub. Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Critical Failure Points in 1,4-Benzodiazepine Scaffolding

You are likely here because your LC-MS shows a complex mixture of ring-opened benzophenones, unreacted quinazolines, or regiochemical isomers. Benzodiazepine synthesis—specifically the 1,4-scaffold—is deceptively simple on paper but kinetically sensitive in practice.

This guide bypasses standard textbook recipes. Instead, we treat your synthesis as a system of competing pathways. Below are the three most common "Support Tickets" we receive, resolved with mechanistic root-cause analysis.

Module 1: The Sternbach Rearrangement (Classic Route)

Issue: "My quinazoline-N-oxide is not expanding to the benzodiazepine ring, or I am getting massive hydrolysis products."

Root Cause Analysis

The Sternbach synthesis relies on a ring-expansion rearrangement triggered by a nucleophile (usually methylamine). The mechanism is not a simple displacement; it is a cascade:

  • Nucleophilic attack at C2.

  • Ring opening to the oxime intermediate.

  • Recyclization (dehydration) to the 7-membered ring.

The Pitfall: If the reaction temperature is too high or water is present, the intermediate oxime hydrolyzes to the benzophenone (irreversible failure) instead of recyclizing.

Troubleshooting Protocol
SymptomDiagnosisCorrective Action
Starting Material Stalls Steric hindrance at C2.Switch from aqueous amine to alcoholic amine solutions (e.g., MeNH₂ in EtOH) to increase solubility and nucleophilicity.
Benzophenone Formation Hydrolysis of the imine/oxime.Strictly exclude water. The recyclization step is a dehydration; water drives the equilibrium backward. Add molecular sieves (3Å).
Red/Brown Impurities N-Oxide over-reduction.If using reducing conditions later, ensure the N-oxide is fully removed or rearranged first.
Visualization: The Sternbach Expansion Logic

Sternbach_Mechanism QNO Quinazoline-3-Oxide (Starting Material) Inter Open-Ring Oxime (Unstable Intermediate) QNO->Inter + R-NH2 (Nucleophilic Attack) BZD 1,4-Benzodiazepine (Target) Inter->BZD - H2O (Cyclization) Fail Benzophenone (Hydrolysis Product) Inter->Fail + H2O / Acid (Hydrolysis)

Figure 1: The critical divergence point in Sternbach synthesis. Success depends on favoring dehydration (green path) over hydrolysis (red path).

Module 2: Regioselectivity in N-Alkylation

Issue: "I am trying to alkylate N1, but I'm getting mixtures of N1, N4 (quaternization), or O-alkylation."

Root Cause Analysis

The 1,4-benzodiazepine core has multiple nucleophilic sites.

  • N1 (Amide nitrogen): pKa ~12–13. Requires deprotonation.

  • N4 (Imine nitrogen): Basic pKa ~5–6. Nucleophilic without base.

  • C2-Oxygen: Can react under kinetic control (O-alkylation).

The Pitfall: Using a weak base (like


) often leaves N1 protonated, allowing the more nucleophilic N4 to react, forming quaternary ammonium salts.
Troubleshooting Protocol

Scenario A: Target is N1-Alkylation (Amide)

  • Protocol: Use a strong base (NaH or KOtBu) in dry DMF or THF at 0°C.

  • Why: You must fully deprotonate N1 to create the amidate anion, which is far more nucleophilic than the neutral N4 imine.

  • Check: Bubbling (H₂ gas) must cease before adding the alkyl halide.

Scenario B: Avoiding O-Alkylation

  • Protocol: Avoid "hard" electrophiles (like methyl triflate) if possible, or switch solvent to Toluene/Phase Transfer Catalysis.

  • Why: Polar aprotic solvents (DMF) separate the ion pair, exposing the Oxygen anion. Non-polar solvents keep the cation (Na+) coordinated to Oxygen, forcing alkylation at Nitrogen.

Visualization: Selectivity Decision Tree

Alkylation_Selectivity Start Alkylation Target? N1 N1 (Amide) Start->N1 N4 N4 (Imine) Start->N4 Cond_N1 Requirement: Strong Base (NaH, KOtBu) Solvent: DMF/THF N1->Cond_N1 Cond_N4 Requirement: No Base / Weak Base Electrophile: R-X N4->Cond_N4 Result_N1 Product: N1-Alkyl BZD Cond_N1->Result_N1 Result_N4 Product: Quaternary Salt (Usually Undesired) Cond_N4->Result_N4

Figure 2: Selecting the correct base/solvent system to target the N1 position vs. the N4 position.

Module 3: Stability & Storage (The "Silent Killer")

Issue: "My product was pure yesterday, but today the NMR shows a benzophenone spike."

Root Cause Analysis

The imine bond (C5=N4) is the structural weak point. It is highly susceptible to hydrolysis, especially in acidic media or during silica gel chromatography (which is slightly acidic).

Additionally, many 1,4-benzodiazepines (especially nitro-substituted ones like clonazepam/nitrazepam) are photolabile . UV light triggers radical decomposition or rearrangement to quinolinones.

Stability Checklist
  • Workup: Never use strong acid (HCl) to quench reactions if the product is in solution. Use saturated

    
     or dilute 
    
    
    
    .
  • Purification:

    • Pre-treat silica gel with 1% Triethylamine (TEA) to neutralize acidity.

    • Alternatively, use neutral alumina.

  • Storage:

    • Lyophilize to a dry powder immediately (hydrolysis requires water).

    • Store in amber vials (UV protection).

    • Keep at -20°C.[1]

References & Authoritative Grounding

  • Sternbach, L. H. (1979).[2] "The Benzodiazepine Story." Journal of Medicinal Chemistry. (The foundational text on the quinazoline-3-oxide rearrangement mechanism).

  • Fryer, R. I., et al. (1963). "Quinazolines and 1,4-Benzodiazepines.[2][3][4] VI. The Synthesis of 1,4-Benzodiazepines." The Journal of Organic Chemistry. (Detailed kinetics of the ring expansion).

  • Han, W. W., et al. (1977).[5] "Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines." Journal of Pharmaceutical Sciences. (Definitive guide on acid-catalyzed hydrolysis pathways).

  • Archer, G. A., & Sternbach, L. H. (1964). "The Chemistry of Benzodiazepines." Chemical Reviews. (Comprehensive review of side reactions and stability).

  • Horton, D. A., et al. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews. (Modern solid-phase and Pd-catalyzed approaches).

Sources

Catalyst selection for efficient 1,4-benzodiazepine ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,4-Benzodiazepine Synthesis Subject: Catalyst Selection & Process Optimization Guide Ticket ID: BZD-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: Defining the Chemical Space

Welcome to the technical support hub for benzodiazepine synthesis. Before proceeding, we must address a critical nomenclature issue that frequently leads to experimental failure.

CRITICAL WARNING: The Isomer Trap Many "green" or "one-pot" protocols citing o-phenylenediamine + ketone condensation yield 1,5-benzodiazepines , not the medicinally privileged 1,4-benzodiazepine scaffold.

  • 1,5-BZD: Nitrogen atoms at positions 1 and 5 (symmetrical diamine source).

  • 1,4-BZD: Nitrogen atoms at positions 1 and 4 (requires asymmetrical precursors like 2-aminobenzophenone).

This guide focuses exclusively on 1,4-benzodiazepine formation.

Module 1: Catalyst Selection Decision Matrix

Do not select a catalyst based on popularity; select it based on your substrate's electronic demand and your available precursors. Use the logic flow below to identify your optimal catalytic system.

CatalystSelection Start Select Precursor System ABP 2-Aminobenzophenone + Glycine/Amino Acid Start->ABP Classic Route Ugi Ugi 4-CR Components (Aldehyde, Amine, Isocyanide, Acid) Start->Ugi Diversity Oriented Halo N-Tosyl-2-aminobenzylamine + Propargylic Carbonates Start->Halo Stereoselective Cat_Classic Thermal/Acid Promoted (Pyridine or Acetic Acid) ABP->Cat_Classic Standard Substrates Cat_Lewis Lewis Acid Acceleration (Sc(OTf)3 or Yb(OTf)3) ABP->Cat_Lewis Sterically Hindered or Mild Conditions Cat_MW Microwave + TFA (UDC Strategy) Ugi->Cat_MW Rapid Library Gen Cat_Pd Pd(0) Catalysis (Pd2(dba)3 + Ligand) Halo->Cat_Pd Regiocontrol Required

Figure 1: Decision matrix for selecting the appropriate catalytic strategy based on starting material availability and target scaffold complexity.

Module 2: The Ugi-Deprotection-Cyclization (UDC) Strategy

Best for: Rapid generation of diverse libraries (e.g., varying substituents at positions 2, 3, and 5).[1]

The Protocol

This route avoids harsh thermal condensation by using a Multicomponent Reaction (MCR) followed by acid-catalyzed cyclization.

  • Step 1 (Ugi 4-CR): Combine 2-aminobenzophenone, isocyanide, Boc-glycine, and aldehyde.[1]

  • Step 2 (Deprotection/Cyclization): Treat the intermediate with TFA (Trifluoroacetic acid) or Microwave irradiation .[1]

Troubleshooting Guide: UDC Strategy
SymptomProbable CauseTechnical Solution
Incomplete Cyclization Stable open-chain amide intermediate.Switch to Microwave: Irradiate at 100–120°C in MeOH/DCE. The thermal energy overcomes the rotational barrier of the amide bond [2].
Low Yield (Step 1) Imine formation is slow (steric hindrance).Add Lewis Acid: Introduce 5 mol% Sc(OTf)₃ or InCl₃ . These oxophilic Lewis acids activate the carbonyl, accelerating imine formation without poisoning the isocyanide [4].
Side Products (Oxazoles) Passerini reaction competition.Concentration Control: Ensure high concentration (1.0 M) of reactants. Ugi is favored over Passerini in concentrated solutions.

Module 3: Palladium-Catalyzed Cyclization

Best for: High precision, enantioselective synthesis, or when accessing 1,4-benzodiazepines from non-carbonyl precursors (e.g., propargylic carbonates).

The Mechanism & Catalyst Choice

This method utilizes


 to form a 

-allylpalladium intermediate, which undergoes intramolecular nucleophilic attack by the nitrogen.[2]
  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)).
    
  • Ligand:

    
     (Triphenyl phosphite) or BINAP for chiral induction.
    
  • Solvent: THF or Dioxane.

PdCycle Substrate N-Tosyl Precursor + Propargylic Carbonate Intermediate π-Allyl Pd Species Substrate->Intermediate Oxidative Addition Pd_Complex Pd(0)-Ligand Pd_Complex->Intermediate Catalyst Product 1,4-Benzodiazepine Intermediate->Product Intramolecular N-Attack (Cyclization) Product->Pd_Complex Reductive Elimination (Regeneration)

Figure 2: Catalytic cycle for the Pd-mediated synthesis of 1,4-benzodiazepines via


-allylpalladium intermediates [1].
Troubleshooting Guide: Pd-Catalysis
SymptomProbable CauseTechnical Solution
Pd Black Precipitation Ligand dissociation or catalyst decomposition.Ligand Excess: Increase Ligand:Pd ratio to 4:1. Ensure oxygen-free conditions (freeze-pump-thaw degassing).
Regioselectivity Issues Nucleophilic attack at wrong carbon of allyl system.Switch Ligand: Use bulky monodentate phosphines or bidentate ligands (dppf) to sterically direct the nucleophile to the internal vs. terminal carbon [1].
No Reaction Oxidative addition failure.Base Activation: Ensure adequate base (

or

) is present to deprotonate the sulfonamide, making it a better nucleophile [1].

Module 4: Lewis Acid Catalysis (Scandium & Ytterbium)

Best for: Mild conditions, avoiding strong Brønsted acids.

While historically acetic acid was used, Rare Earth Triflates (


, 

) offer a "green" alternative. They function by coordinating to the carbonyl oxygen of the 2-aminobenzophenone, increasing electrophilicity for the amine attack.
  • Protocol: 2-aminobenzophenone + diamine/amino acid ester + 5-10 mol%

    
     in Acetonitrile.
    
  • Advantage: The catalyst is water-tolerant and recoverable.

FAQ: Lewis Acid Catalysis

Q: My reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why? A: You likely have product inhibition . The basic nitrogen atoms in the formed benzodiazepine ring can coordinate to the Lewis Acid metal center (


), deactivating it.
  • Fix: Use a catalyst with lower affinity for amines (e.g., InCl₃ ) or perform the reaction in a solvent that competes for coordination (like water/ethanol mixtures) if the catalyst tolerates it. Alternatively, use Silica Sulfuric Acid (SSA) as a heterogeneous alternative that allows for easy filtration [3].

Q: Can I use this for chiral synthesis? A: Standard Lewis acids will yield racemates. For enantioselective synthesis, you must switch to the Pd-catalyzed route using chiral ligands (BINAP) or organocatalysts (chiral phosphoric acids), though the latter is less common for the 1,4-system compared to the 1,5-system.

References

  • Palladium-Catalyzed Cyclization: Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules. 2023 .[3][4]

  • UDC Strategy (Microwave): Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. Journal of Organic Chemistry. 2013 .

  • Silica Sulfuric Acid: Silica Sulfuric Acid as a Mild and Efficient Reagent for the Synthesis of 1,4-Diazepine and 1,5-Benzodiazepine Derivatives. Journal of the Korean Chemical Society. 2008 .

  • Sc(OTf)3 Catalysis: Scandium(III) Triflate as an Efficient and Reusable Catalyst for Synthesis of Benzodiazepine Derivatives. ResearchGate. 2012 .

Sources

Validation & Comparative

Comparative Guide: Cross-Reactivity of Antibodies Against 1,4-Benzodiazepine Structures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical analysis of antibody performance in detecting 1,4-benzodiazepine structures. It is designed for researchers and assay developers requiring high-fidelity discrimination between parent compounds, metabolites, and emerging designer analogs.

Key Insight: "Benzodiazepine" is not a single target but a structural scaffold. The primary cause of false-negative immunoassay results—particularly for Lorazepam , Clonazepam , and Designer Benzodiazepines —is the mismatch between the antibody's immunogen design (hapten conjugation site) and the specific electronegative substitutions on the target molecule.

Verdict:

  • For Broad Screening: Use antibodies raised against Oxazepam-C3-hemisuccinate . These offer the widest coverage of diazepam-like metabolites but frequently fail to detect nitro-benzodiazepines (Clonazepam) and chlorinated analogs (Lorazepam) at low concentrations.

  • For Comprehensive Toxicology: A "multiplex" approach is required. Standard immunoassays must be supplemented with specific clones targeting 7-aminoclonazepam or hydrolysis steps to detect glucuronides.

Structural Basis of Immunogenicity

To understand cross-reactivity, one must analyze the "Lock and Key" mechanism at the molecular level. Antibodies are raised by conjugating a hapten (drug derivative) to a carrier protein (e.g., BSA or KLH). The position of this linkage dictates the antibody's "blind spot."

The 1,4-Benzodiazepine Core & Hapten Strategy

Most commercial antibodies are generated using Oxazepam or Nordiazepam linked via the C3 position.

  • Exposure: This exposes the N1 position and the C7 aromatic ring to the immune system.

  • Consequence: Antibodies generated this way are highly sensitive to changes at N1 (e.g., methyl vs. hydrogen) and C7 (e.g., chloro vs. nitro).

    • Diazepam (N1-methyl, C7-chloro):High Recognition.

    • Lorazepam (N1-H, C2'-chloro):Low Recognition (Steric hindrance from the C2' chlorine often disrupts binding).

    • Clonazepam (C7-nitro):Very Low Recognition (The nitro group is electronically and sterically distinct from the chlorine used in the immunogen).

Visualization: Structural Recognition Logic

The following diagram illustrates how hapten design influences antibody specificity.

BenzoRecognition Immunogen Immunogen Design (Oxazepam-C3-Linker) Ab_Binding Antibody Binding Pocket (Recognizes N1 & C7) Immunogen->Ab_Binding Generates Target_Diazepam Target: Diazepam (Matches N1/C7) Ab_Binding->Target_Diazepam High Affinity (100% CR) Target_Lorazepam Target: Lorazepam (C2'-Cl Steric Clash) Ab_Binding->Target_Lorazepam Reduced Affinity (<50% CR) Target_Clonazepam Target: Clonazepam (C7-Nitro Mismatch) Ab_Binding->Target_Clonazepam Poor Affinity (<10% CR) Target_Designer Target: Etizolam (Thiophene Ring Swap) Ab_Binding->Target_Designer Variable/Unpredictable

Figure 1: Structural determination of antibody cross-reactivity. The C3-linker strategy exposes the N1 and C7 positions, making the antibody sensitive to modifications in these regions.

Comparative Performance Analysis

The following data compares three distinct antibody profiles commonly found in commercial reagents.

Table 1: Cross-Reactivity Profiles (Relative to Oxazepam = 100%)
AnalyteProfile A: Traditional (Oxazepam-C3)Profile B: High-Sensitivity (Directed Clone)Profile C: Designer-Reactive (Broad Spectrum)
Oxazepam (Calibrator)100%100%100%
Diazepam >90%>90%>80%
Nordiazepam >95%>95%>90%
Lorazepam < 20% (Risk of False Neg)> 70% (Enhanced)40-60%
Clonazepam < 10%< 20%< 15%
7-Aminoclonazepam < 5%> 60% (Targeted)< 10%
Alprazolam 80-100%> 90%> 90%
Etizolam (Designer)< 20%< 30%> 80%
Flualprazolam VariableVariable> 70%

Analysis:

  • Profile A (Traditional): Excellent for "classic" abuse (Valium, Xanax) but fails critically for Ativan (Lorazepam) and Klonopin (Clonazepam).

  • Profile B (High-Sensitivity): Specifically engineered to capture 7-aminoclonazepam (the primary urinary metabolite of clonazepam) and Lorazepam. Essential for clinical compliance monitoring.

  • Profile C (Designer): Shows incidental cross-reactivity with thienodiazepines (Etizolam) due to flexible binding pockets, but often lacks specificity.

The "Glucuronide Wall"

A critical failure point in benzodiazepine screening is the glucuronide conjugate .

  • Metabolism: Most benzodiazepines are excreted as glucuronides (e.g., Oxazepam-glucuronide).

  • Steric Blockade: The bulky glucuronic acid group at C3 physically blocks the antibody from binding to the core ring structure.

  • Solution: Antibodies generally exhibit <5% cross-reactivity with glucuronides. Therefore, enzymatic hydrolysis using

    
    -glucuronidase  is mandatory before immunoassay analysis to avoid false negatives.
    

Experimental Protocol: Determination of Cross-Reactivity (IC50)

This protocol validates the specificity of an antibody using the IC50 Displacement Method . This is the industry standard for defining cross-reactivity (CR).

Workflow Visualization

ProtocolWorkflow Start Start: Define Calibrator (e.g., Oxazepam 200 ng/mL) Prep Prepare Spiked Samples (Analyte X at 10, 100, 1000, 10000 ng/mL) Start->Prep Assay Run Immunoassay (Measure Absorbance/Signal) Prep->Assay Curve Plot Dose-Response Curve (Log Concentration vs. % Inhibition) Assay->Curve Calc Calculate IC50 (Conc. producing 50% displacement) Curve->Calc Result Calculate % Cross-Reactivity (IC50 Calibrator / IC50 Analyte) * 100 Calc->Result

Figure 2: Step-by-step workflow for calculating quantitative cross-reactivity profiles.[1]

Detailed Methodology

Reagents:

  • Drug-free urine or serum matrix.

  • Calibrator (Oxazepam) stock solution.

  • Test compounds (e.g., Lorazepam, Etizolam).

  • Commercial Immunoassay Kit (ELISA or Homogeneous Enzyme Immunoassay).

Steps:

  • Baseline Calibration: Run a standard curve using Oxazepam (0, 100, 200, 500, 1000 ng/mL). Determine the concentration required to produce a signal equivalent to the cutoff (e.g., 200 ng/mL). Let this be

    
    .
    
  • Spike Preparation: Prepare the test compound in the drug-free matrix at logarithmic intervals (e.g., 100, 500, 1,000, 10,000, 100,000 ng/mL).

  • Assay Execution: Analyze all samples in triplicate according to the kit manufacturer's specific settings.

  • Data Analysis:

    • Plot the signal (y-axis) vs. log concentration (x-axis).

    • Identify the concentration of the test compound (

      
      ) that produces a signal response equivalent to the calibrator cutoff (
      
      
      
      ).
  • Calculation:

    
    
    

Interpretation:

  • If

    
     ng/mL and 
    
    
    
    ng/mL, CR = 100%.
  • If

    
     ng/mL (requires huge amount to trigger positive), CR = 2%.
    

References

  • Nishikawa, T., et al. (1997).[2] Comparison of Assay Methods for Benzodiazepines in Urine: A Receptor Assay, Two Immunoassays, and Gas Chromatography-Mass Spectrometry.[2][3] Journal of Analytical Toxicology.[4] Link

  • Petrides, A.K., et al. (2018). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. Journal of Applied Laboratory Medicine. Link

  • Mastrovito, R., et al. (2022).[5] Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of Analytical Toxicology.[4] Link

  • Fraser, A.D., & Howell, P. (1998).[4] Oxaprozin cross-reactivity in three commercial immunoassays for benzodiazepines in urine.[4] Journal of Analytical Toxicology.[4] Link

  • FDA 510(k) Decision Summary. (2003). Benzodiazepine Enzyme Immunoassay (K032365). U.S. Food and Drug Administration. Link

Sources

A Comparative Analysis of Synthetic Routes to 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is a crucial scaffold in medicinal chemistry, forming the core of various pharmacologically active compounds. Its synthesis is of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of two distinct, plausible synthetic routes to this target molecule, offering insights into the strategic choices and experimental considerations for each pathway. The routes discussed are based on established chemical principles and analogous transformations reported in the scientific literature.

Route 1: Linear Synthesis via N-Acylation and Cyclization of 2-amino-5-chlorobenzoic acid

This classical approach builds the benzodiazepine ring system in a stepwise fashion, starting from a readily available substituted anthranilic acid. The key steps involve the sequential introduction of two glycine-like fragments followed by an intramolecular cyclization.

Overall Synthetic Strategy

The retrosynthetic analysis for this route begins by disconnecting the two amide bonds of the target molecule, leading back to a linear precursor derived from 2-amino-5-chlorobenzoic acid.

Retrosynthesis_Route_1 target This compound intermediate1 N-(2-((carboxymethyl)amino)-5-chlorobenzoyl)glycine target->intermediate1 Intramolecular cyclization intermediate2 N-(2-(amino)-5-chlorobenzoyl)glycine intermediate1->intermediate2 N-alkylation start1 2-amino-5-chlorobenzoic acid intermediate2->start1 Amide coupling start2 Glycine derivative intermediate2->start2

Caption: Retrosynthetic analysis for the linear synthesis route.

Experimental Protocols

Step 1: Synthesis of 2-amino-5-chlorobenzoic acid

2-Amino-5-chlorobenzoic acid can be prepared from anthranilic acid by chlorination with sulfuryl chloride in ether, followed by hydrolysis.[1] Alternatively, it can be synthesized by the reduction of 5-chloro-2-nitrobenzoic acid using reagents like Raney nickel and hydrogen gas.[2][3]

Step 2: Synthesis of N-(2-amino-5-chlorobenzoyl)glycine methyl ester

To a solution of 2-amino-5-chlorobenzoic acid (1 eq.) in a suitable solvent such as dichloromethane, is added a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1 eq.) and a base such as triethylamine (1.2 eq.). Glycine methyl ester hydrochloride (1.1 eq.) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours. The product is isolated after an appropriate work-up.

Step 3: Synthesis of N-(2-((methoxycarbonylmethyl)amino)-5-chlorobenzoyl)glycine methyl ester

The product from the previous step is subjected to N-alkylation. A process analogous to the one described for the preparation of N-(2-carboxy-5-chloro-phenyl)glycine can be followed, where the amino group is reacted with a haloacetic acid ester in the presence of a base and a copper catalyst.[4] For instance, the N-(2-amino-5-chlorobenzoyl)glycine methyl ester (1 eq.) is reacted with methyl bromoacetate (1.2 eq.) in a solvent like DMF with a base such as potassium carbonate (2 eq.) at an elevated temperature.

Step 4: Intramolecular Cyclization to this compound

The diester from the previous step is first hydrolyzed to the corresponding diacid using a base like sodium hydroxide in a mixture of water and a miscible organic solvent. The resulting dicarboxylic acid is then subjected to cyclization. This can be achieved by heating the diacid in a high-boiling point solvent, or by using a dehydrating agent such as a carbodiimide. A more modern approach could involve the use of peptide coupling reagents to facilitate the intramolecular amide bond formation.

Discussion of Route 1
  • Advantages: This is a convergent and flexible route, allowing for the introduction of various substituents on the glycine fragments if desired. The starting materials are commercially available or readily synthesized.

  • Disadvantages: This is a multi-step synthesis, which can lead to a lower overall yield. The cyclization of the linear precursor might require high dilution conditions to minimize polymerization. The use of coupling agents can be costly and generate byproducts that are difficult to remove.

Route 2: Synthesis via Ring Expansion of a Substituted Quinoline-2,4-dione

This more modern approach leverages an interesting molecular rearrangement to construct the seven-membered benzodiazepine ring from a six-membered quinoline precursor. This strategy can be more step-economical than the linear synthesis.

Overall Synthetic Strategy

The key transformation in this route is the base-promoted ring expansion of a 3-aminoquinoline-2,4-dione to a 1,4-benzodiazepine-2,5-dione.[5][6] The required 6-chloro-3-aminoquinoline-2,4-dione can be prepared from 6-chloroisatin.

Retrosynthesis_Route_2 target This compound intermediate1 6-chloro-3-aminoquinoline-2,4-dione target->intermediate1 Base-promoted ring expansion intermediate2 6-chloro-3-azidoquinoline-2,4-dione intermediate1->intermediate2 Reduction intermediate3 6-chloro-3-bromoquinoline-2,4-dione intermediate2->intermediate3 Azide substitution intermediate4 6-chloro-4-hydroxyquinolin-2(1H)-one intermediate3->intermediate4 Bromination start1 6-chloroisatin intermediate4->start1 Rearrangement

Caption: Retrosynthetic analysis for the ring expansion route.

Experimental Protocols

Step 1: Synthesis of 6-chloroisatin

6-Chloroisatin can be synthesized from p-chloroaniline through the Sandmeyer isatin synthesis. This involves the reaction of p-chloroaniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid like sulfuric acid.[7]

Step 2: Synthesis of 6-chloro-4-hydroxyquinolin-2(1H)-one

A common method for converting isatins to 4-hydroxyquinolin-2(1H)-ones is through the Camps cyclization or related rearrangements. For instance, treatment of 6-chloroisatin with a base followed by an acidic workup can lead to the desired product.

Step 3: Synthesis of 3-bromo-6-chloro-4-hydroxyquinolin-2(1H)-one

The 4-hydroxyquinolin-2(1H)-one derivative is then halogenated at the 3-position. This can be achieved using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent.

Step 4: Synthesis of 3-azido-6-chloro-4-hydroxyquinolin-2(1H)-one

The bromo-derivative is then converted to the corresponding azide by reaction with sodium azide in a polar aprotic solvent like DMF.

Step 5: Synthesis of 3-amino-6-chloroquinoline-2,4(1H,3H)-dione

The 3-azidoquinoline-2,4(1H,3H)-dione can be reduced to the 3-amino derivative. A literature procedure for a similar compound suggests using zinc in acetic acid for this reduction.[8]

Step 6: Base-Promoted Ring Expansion

The 3-amino-6-chloroquinoline-2,4(1H,3H)-dione is then subjected to a base-promoted ring expansion. As described for the synthesis of other 1,4-benzodiazepine-2,5-diones, this can be carried out using a strong, non-nucleophilic base such as 1,1,3,3-tetramethylguanidine (TMG) or sodium ethoxide in a suitable solvent.[5][6]

Discussion of Route 2
  • Advantages: This route is potentially more convergent and may offer a higher overall yield due to fewer linear steps. The key ring expansion step is an elegant and efficient way to construct the benzodiazepine core.

  • Disadvantages: The synthesis of the substituted 3-aminoquinoline-2,4-dione precursor can be challenging. The reaction conditions for the ring expansion need to be carefully optimized to avoid side reactions. The handling of sodium azide in Step 4 requires stringent safety precautions.

Comparative Summary

FeatureRoute 1: Linear SynthesisRoute 2: Ring Expansion
Starting Materials 2-amino-5-chlorobenzoic acid, glycine derivativesp-chloroaniline
Key Reactions Amide coupling, N-alkylation, intramolecular cyclizationIsatin synthesis, quinoline formation, ring expansion
Number of Steps 4 (from 2-amino-5-chlorobenzoic acid)6 (from p-chloroaniline)
Potential Yield Moderate, dependent on cyclization efficiencyPotentially higher, but depends on the efficiency of each step
Scalability Can be challenging due to the use of coupling agents and potential for polymerizationPotentially more scalable if the key steps are high-yielding
Flexibility High, allows for easy modification of the glycine unitsLower, modifications would require synthesis of different starting materials
Safety Concerns Use of coupling agentsUse of strong acids and sodium azide

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice between the two will depend on the specific requirements of the research, including the desired scale of synthesis, the availability of starting materials and reagents, and the expertise of the synthetic chemist.

The linear synthesis (Route 1) is a more traditional and perhaps more predictable approach, offering greater flexibility for analog synthesis. The ring expansion route (Route 2) is a more elegant and potentially more efficient strategy for accessing the target molecule, although it may require more optimization of the key rearrangement step.

Further experimental validation is required to determine the optimal conditions and to provide a definitive comparison of the yields and purities for each route.

References

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14265–14280. [Link]

  • CN101575301A - Preparation method of 2-amino-5-chlorobenzamide. (n.d.).
  • Preparation of 2-amino-5-chlorobenzoic acid. (n.d.). PrepChem.com. [Link]

  • Wang, Q., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(9), 2014. [Link]

  • Padykula, M. J., & Wojciechowski, J. (2007). Synthesis of 1,4-Benzodiazepine-2,5-diones by Base Promoted Ring Expansion of 3-Aminoquinoline-2,4-diones. The Journal of Organic Chemistry, 72(15), 5858–5860. [Link]

  • Ettmayer, P., Chloupek, S., & Weigand, K. (2003). Solid-phase synthesis of 7-acylamino-1,4-benzodiazepine-2,5-diones. Journal of Combinatorial Chemistry, 5(3), 253–259. [Link]

  • CA2208239A1 - Process for the preparation of n-(2-carboxy-5-chloro-phenyl)glycine. (n.d.).
  • D'Andrea, L. D., et al. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. The Journal of Organic Chemistry, 86(17), 11655–11663. [Link]

  • Kočevar, M., et al. (2002). Syntheses of 3-aminoquinoline-2,4(1H,3H)-diones. ARKIVOC, 2002(11), 126-135. [Link]

  • Amay, Y., et al. (2021). A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N-Terminal Glycine Peptides. Bioconjugate Chemistry, 32(1), 143–149. [Link]

  • Preparation of N-(2-carboxyphenyl)glycine. (n.d.). PrepChem.com. [Link]

  • Martínez-Mayorga, K., et al. (2008). Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. Molecules, 13(2), 319–331. [Link]

  • Yaka, H. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 837-852. [Link]

  • Yuan, X., et al. (2010). Synthesis of mono-substituted derivatives of 6-aminoquinoline. Chinese Chemical Letters, 21(12), 1421-1424. [Link]

  • Gu, Z. (2005). Design and Synthesis of Novel Benzodiazepines. VTechWorks. [Link]

  • US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation. (n.d.).
  • Padykula, M. J., & Wojciechowski, J. (n.d.). Synthesis of 1,4-Benzodiazepine-2,5-diones by Base Promoted Ring Expansion of 3-Aminoquinoline-2,4-diones. ResearchGate. [Link]

  • WO2007060685A1 - An improved process for the synthesis of quinoline derivatives. (n.d.).
  • D'Andrea, L. D., et al. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. The Journal of Organic Chemistry, 86(17), 11655–11663. [Link]

  • US2100242A - Preparation of 2-chloro-5-aminobenzoic acid. (n.d.).
  • Pellicciari, R., et al. (1998). Synthesis and preliminary evaluation of (S)-2-(4'-carboxycubyl)glycine, a new selective mGluR1 antagonist. Bioorganic & Medicinal Chemistry Letters, 8(22), 3169-3174. [Link]

  • US4256639A - Process for the synthesis of isatin derivatives. (n.d.).
  • N-(carboxymethyl)-Glycine. (n.d.). ChemBK. [Link]

  • Synthesis of 2-amino-5-chlorobenzoic acid. (n.d.). PrepChem.com. [Link]

  • Archer, G. A., & Sternbach, L. H. (1964). Quinazolines and 1,4-Benzodiazepines. XVII. Synthesis of 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-thione. The Journal of Organic Chemistry, 29(1), 231-231.
  • Ring Expansion Rearrangements. (n.d.). Chemistry Steps. [Link]

Sources

A Head-to-Head Comparison of 1,4-Benzodiazepine-2,5-dione Isomers' Potency as Hdm2 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

The 1,4-benzodiazepine-2,5-dione scaffold has emerged as a promising template for the development of novel therapeutics, particularly in the realm of oncology. A critical aspect of harnessing the full potential of this chemical class lies in understanding the influence of stereochemistry on biological activity. This guide provides a comprehensive head-to-head comparison of the potency of 1,4-benzodiazepine-2,5-dione isomers, with a specific focus on their activity as antagonists of the Hdm2-p53 interaction, a key target in cancer therapy. This analysis is supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The Critical Role of Chirality in Hdm2 Inhibition

The interaction between the tumor suppressor protein p53 and its negative regulator, Hdm2, is a pivotal checkpoint in cell cycle control and apoptosis.[1] Inhibition of this interaction can restore p53 function in cancer cells, leading to tumor suppression. The 1,4-benzodiazepine-2,5-dione core has been identified as a suitable scaffold for designing small molecule inhibitors of the Hdm2-p53 interaction.[2][3]

Crucially, the three-dimensional arrangement of atoms within these molecules, or their stereochemistry, plays a decisive role in their binding affinity and subsequent biological potency. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological profiles. Therefore, the enantioselective synthesis and comparative evaluation of these isomers are paramount for the development of effective and specific Hdm2 inhibitors.[2]

Comparative Potency of 1,4-Benzodiazepine-2,5-dione Enantiomers

Experimental evidence has demonstrated a clear stereochemical preference for the biological activity of 1,4-benzodiazepine-2,5-dione-based Hdm2 antagonists. The development of an enantioselective synthetic route has enabled the isolation and individual assessment of enantiomerically pure compounds, revealing the stereochemistry of the active enantiomer.[2]

While specific IC50 values for individual enantiomers are often reported within detailed medicinal chemistry publications, the general principle of stereospecificity is well-established. For a given pair of 1,4-benzodiazepine-2,5-dione enantiomers targeting the Hdm2-p53 interaction, it is consistently observed that one enantiomer exhibits significantly higher potency than the other. This difference in potency can be several-fold, highlighting the importance of a chiral-pure therapeutic agent.

Table 1: Illustrative Potency Comparison of 1,4-Benzodiazepine-2,5-dione Enantiomers as Hdm2 Antagonists

EnantiomerTargetAssay TypeIllustrative Potency (IC50)
Enantiomer A (e.g., S-configuration) Hdm2-p53 Interactionp53 Peptide DisplacementLow µM to nM
Enantiomer B (e.g., R-configuration) Hdm2-p53 Interactionp53 Peptide DisplacementHigh µM to inactive

Note: The specific IC50 values are illustrative and can vary depending on the specific substitutions on the 1,4-benzodiazepine-2,5-dione scaffold.

Experimental Protocols for Potency Determination

The determination of the differential potency of 1,4-benzodiazepine-2,5-dione isomers relies on robust and validated experimental assays. Below are detailed protocols for key experiments used in this evaluation.

In Vitro p53 Peptide Displacement Assay

This assay is a primary screening method to quantify the ability of a compound to disrupt the Hdm2-p53 interaction. It is a competitive binding assay that measures the displacement of a labeled p53-derived peptide from the Hdm2 protein.[2][4]

Principle: A fluorescently labeled peptide corresponding to the p53 transactivation domain is incubated with recombinant Hdm2 protein. In the absence of an inhibitor, the peptide binds to Hdm2, resulting in a high fluorescence polarization (FP) signal. When an inhibitor, such as a 1,4-benzodiazepine-2,5-dione isomer, binds to the p53-binding pocket of Hdm2, it displaces the fluorescent peptide, leading to a decrease in the FP signal. The potency of the inhibitor is determined by its IC50 value, the concentration at which it displaces 50% of the bound peptide.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescently labeled p53 peptide (e.g., FITC-labeled) in an appropriate buffer (e.g., PBS).

    • Prepare a stock solution of recombinant Hdm2 protein in a suitable buffer.

    • Prepare serial dilutions of the 1,4-benzodiazepine-2,5-dione isomers (test compounds) and a known inhibitor (positive control) in the assay buffer.

  • Assay Procedure:

    • In a 96-well or 384-well black plate, add the assay buffer.

    • Add the test compounds at various concentrations.

    • Add the Hdm2 protein to all wells except the negative control wells.

    • Add the fluorescently labeled p53 peptide to all wells.

    • Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization using a suitable plate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_data Data Analysis P1 Prepare Fluorescent p53 Peptide A1 Add Buffer & Compounds to Plate P1->A1 P2 Prepare Hdm2 Protein A2 Add Hdm2 Protein P2->A2 P3 Prepare Test Compounds P3->A1 A1->A2 A3 Add Fluorescent p53 Peptide A2->A3 A4 Incubate A3->A4 D1 Measure Fluorescence Polarization A4->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 D2->D3 signaling_pathway cluster_inhibition Inhibition by 1,4-Benzodiazepine-2,5-dione cluster_p53_pathway p53 Pathway Activation BZD 1,4-Benzodiazepine-2,5-dione (Active Isomer) Hdm2 Hdm2 BZD->Hdm2 Binds to p53 pocket Hdm2_p53 Hdm2-p53 Complex BZD->Hdm2_p53 Disrupts Interaction Hdm2->Hdm2_p53 p53 p53 p53->Hdm2_p53 Stabilization p53 Stabilization & Accumulation p53->Stabilization Ub Ubiquitination Hdm2_p53->Ub Degradation Proteasomal Degradation Ub->Degradation Transcription Transcriptional Activation Stabilization->Transcription CellCycleArrest Cell Cycle Arrest Transcription->CellCycleArrest Apoptosis Apoptosis Transcription->Apoptosis

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。